6-nitroquinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCKURXDGQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287586 | |
| Record name | 6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6943-17-5 | |
| Record name | 6943-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Nitroquinazolin-4(3H)-one: A Scaffolding for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroquinazolin-4(3H)-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, substituted with a nitro group, provides a unique chemical scaffold for the development of a diverse range of therapeutic agents. This technical guide delves into the core aspects of this compound, encompassing its chemical properties, synthesis, and its burgeoning role as a key intermediate in the synthesis of compounds with significant anticancer, antibacterial, and photodynamic properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are provided to facilitate further research and drug development endeavors.
Chemical Properties and Synthesis
This compound is a yellow solid with the molecular formula C₈H₅N₃O₃ and a molecular weight of 191.14 g/mol .[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6943-17-5 | [1] |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Melting Point | 286-287 °C | [1][2] |
| Boiling Point | 407.0±47.0 °C (Predicted) | [1][2] |
| Density | 1.6±0.1 g/cm³ (Predicted) | [1][2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1][2] |
| Physical Form | Yellow Solid | [1] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the condensation of 2-amino-5-nitrobenzoic acid with formamide.[1][3]
Experimental Protocol: Synthesis of 6-nitro-3H-quinazolin-4-one [1][3]
-
Reaction Setup: To 200 ml of formamide in a suitable reaction vessel, add 150 g of 2-amino-5-nitrobenzoic acid.
-
Dissolution: Stir the mixture until the 2-amino-5-nitrobenzoic acid is completely dissolved.
-
Heating: Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to 100°C. Slowly add 500 ml of ice water while continuing to stir for 1 hour to precipitate the product.
-
Filtration and Washing: Filter the mixture under reduced pressure to collect the solid product. Wash the solid extensively with water to remove any residual reactants and by-products.
-
Drying: Dry the resulting solid at 40°C for 15 hours to yield 4-hydroxy-6-nitroquinazoline (an alternative name for the product).
-
Yield and Confirmation: This protocol typically affords a high yield of the product (around 90%). The structure of the product can be confirmed by ¹H-NMR spectroscopy.[1][3]
Biological Activities and Therapeutic Potential
This compound serves as a crucial intermediate in the preparation of a variety of biologically active molecules, most notably anticancer and antimicrobial agents.[4]
Anticancer Activity
The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer.[5] Derivatives of this compound have been extensively investigated as potent anticancer agents, primarily as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5]
Dysregulation of EGFR and VEGFR-2 signaling pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1][5] Numerous 6-nitro-4-substituted quinazoline derivatives have been synthesized and shown to exhibit significant inhibitory activity against these receptors.[1]
A simplified representation of the EGFR signaling pathway is depicted below:
Caption: Simplified EGFR signaling pathway targeted by this compound derivatives.
Similarly, the VEGFR-2 signaling pathway, crucial for tumor angiogenesis, is a key target:
Caption: Key pathways in VEGFR-2 signaling inhibited by this compound derivatives.
The anticancer efficacy of various this compound derivatives has been quantified using IC₅₀ values against a panel of human cancer cell lines. A selection of this data is presented in Table 2.
Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected this compound Derivatives
| Compound ID | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Derivative 6c * | Superior to Gefitinib | - | - | - | [1][3][6] |
| Derivative VIIIa | - | 15.77 | - | - | [1] |
| Gefitinib (Reference) | - | 14.27 | - | - | [1] |
| Compound X | - | - | 0.04 | - | [1] |
| Doxorubicin (Reference) | - | - | 0.006 | - | [1] |
Specific IC₅₀ values for compound 6c were not provided in the search results, but its activity was noted as superior to the reference drug gefitinib.
Photodynamic Therapy
This compound has demonstrated potential as a photosensitizer in photodynamic therapy (PDT), a minimally invasive cancer treatment.[3][7][8] When combined with UVA irradiation, it has been shown to be photodestructive to glioblastoma (U87MG and T98G) and melanoma (A-375) cell lines.[3][7][8] The mechanism is believed to involve the generation of reactive oxygen species (ROS) and the ability to photocleave DNA.[3][7][8]
Experimental Workflow: In Vitro Photodynamic Activity Assay
Caption: General workflow for evaluating the photodynamic effect of this compound.
Antimicrobial Activity
Future Directions
This compound stands as a privileged scaffold in medicinal chemistry with demonstrated potential in oncology and infectious diseases. Future research should focus on:
-
Expansion of Derivative Libraries: Synthesis of a wider array of derivatives to explore the structure-activity relationships (SAR) for improved potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with targets such as EGFR and VEGFR-2 to guide rational drug design.
-
Quantitative Antimicrobial Evaluation: Determination of MIC values for this compound and its derivatives against a broad panel of pathogenic bacteria and fungi.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translation of the promising in vitro results into animal models to assess the therapeutic potential and drug-like properties of lead compounds.
-
Optimization for Photodynamic Therapy: Further investigation into the photophysical properties and in vivo efficacy of this compound derivatives as photosensitizers.
The continued exploration of this compound and its derivatives holds significant promise for the discovery and development of next-generation therapeutics.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
An In-depth Technical Guide to 6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 6-nitroquinazolin-4(3H)-one, a key intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its known biological activities and applications in drug discovery, particularly as a precursor for anticancer agents and enzyme inhibitors.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring a quinazoline core substituted with a nitro group at the 6th position. The presence of the lactam functional group allows for tautomerism.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6943-17-5[1] |
| Molecular Formula | C₈H₅N₃O₃[1] |
| Molecular Weight | 191.14 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O |
| InChI Key | MOBNCKURXDGQCB-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Physical State | Yellow solid | ChemicalBook |
| Melting Point | 286-287 °C | ChemicalBook |
| Boiling Point (Predicted) | 407.0 ± 47.0 °C | ChemicalBook |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | ChemicalBook |
| pKa (Predicted) | -1.01 ± 0.20 | ChemicalBook |
| LogP (Predicted) | 0.8313 | ChemScene |
| Topological Polar Surface Area (TPSA) | 88.89 Ų | ChemScene |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits the following characteristic peaks:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.77 | d | 2.7 | Ar-H |
| 8.55 | dd | 6.9 | Ar-H |
| 8.36 | s | Ar-H | |
| 7.84 | d | 9.0 | Ar-H |
Source: ChemicalBook[3]
Infrared (IR) Spectroscopy
Mass Spectrometry
Mass spectrometry data for derivatives of this compound confirm their molecular weights. For instance, (E)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)ethan-1-one shows a molecular ion peak at m/z 309.1 [M+1]⁺[4]. This suggests that the parent compound, this compound, would have an expected molecular ion peak corresponding to its molecular weight of 191.14.
Synthesis of this compound
Two primary synthetic routes for this compound have been reported.
Method 1: From 2-Amino-5-nitrobenzoic Acid
This method involves the condensation of 2-amino-5-nitrobenzoic acid with formamide.
-
To 200 ml of formamide, add 150 g of 2-amino-5-nitrobenzoic acid and stir until completely dissolved.
-
Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to 100°C.
-
Slowly add 500 ml of ice water to the mixture and continue stirring for 1 hour.
-
Filter the resulting precipitate under reduced pressure and collect the solid product.
-
Wash the solid with a copious amount of water to remove any residual reactants and by-products.
-
Dry the final product at 40°C for 15 hours to yield this compound (reported yield: 140 g, 90%).[3]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 6943-17-5 [sigmaaldrich.cn]
- 3. This compound | 6943-17-5 [chemicalbook.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-nitroquinazolin-4(3H)-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-nitroquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are also provided to ensure accurate and reproducible results.
Core Spectroscopic Data
The structural elucidation of this compound relies on the combined interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.77 | d | 1H | H-5 |
| 8.55 | dd | 1H | H-7 |
| 8.36 | s | 1H | H-2 |
| 7.84 | d | 1H | H-8 |
Solvent: DMSO-d₆, Instrument: 300 MHz.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4 |
| ~151 | C-8a |
| ~150 | C-2 |
| ~144 | C-6 |
| ~131 | C-8 |
| ~126 | C-4a |
| ~124 | C-5 |
| ~120 | C-7 |
Note: These chemical shifts are predicted based on the analysis of closely related derivatives, such as 6-nitro-7-tosylquinazolin-4(3H)-one.[2] Actual values may vary.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Broad | N-H Stretch |
| ~1685 | Strong | C=O Stretch (Amide) |
| ~1610 | Medium | C=N Stretch |
| ~1530, ~1350 | Strong | NO₂ Asymmetric & Symmetric Stretch |
Note: The presented data is based on characteristic vibrational modes observed in quinazolinone derivatives.[2][3]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
Note: The molecular weight of this compound is 191.14 g/mol .[4] The fragmentation pattern would likely involve the loss of NO₂ (46 amu) and CO (28 amu).
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight of the compound (m/z 191).
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
An In-depth Technical Guide to 6-nitroquinazolin-4(3H)-one (C8H5N3O3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various biologically active molecules. Its quinazolinone core is a recognized pharmacophore, and the presence of a nitro group at the 6-position provides a strategic point for chemical modification, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives, with a focus on its potential in anticancer and antimicrobial applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Chemical and Physical Properties
This compound is a yellow solid with the chemical formula C8H5N3O3.[1] It is characterized by a quinazolinone heterocyclic system with a nitro group substituted at the 6-position.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 6943-17-5 | [1] |
| Molecular Formula | C8H5N3O3 | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 286-287 °C | [1] |
| Boiling Point (Predicted) | 407.0 ± 47.0 °C | [1] |
Synthesis
A common and effective method for the synthesis of this compound involves the cyclocondensation of 2-amino-5-nitrobenzoic acid with formamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
Procedure:
-
To 200 mL of formamide, add 150 g of 2-amino-5-nitrobenzoic acid and stir until completely dissolved.
-
Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to 100°C.
-
Slowly add 500 mL of ice water to the mixture and continue stirring for 1 hour.
-
Filter the resulting precipitate under reduced pressure.
-
Wash the collected solid thoroughly with water to remove any residual reactants and by-products.
-
Dry the final product at 40°C for 15 hours to yield this compound.
This protocol typically affords a high yield of the desired product.
Biological Activities and Therapeutic Potential
This compound is a versatile precursor for the synthesis of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases.[1] Furthermore, the parent compound itself exhibits intrinsic biological activities.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. While specific IC50 values for the parent this compound are not extensively reported in the public domain, numerous derivatives have demonstrated potent anticancer activity.
Mechanism of Action: EGFR Inhibition Many 4-anilinoquinazoline derivatives, synthesized from this compound, act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.
Quantitative Data for Derivatives:
| Compound Type | Target Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazoline derivatives | Various cancer cell lines | Varies (nanomolar to micromolar range) | |
| Thiazole-containing derivatives | MCF-7 (Breast), HT-29 (Colon), PC-3 (Prostate) | Varies | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivative, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Photodynamic Therapy (PDT) Potential
Recent studies have revealed that this compound exhibits photodynamic properties, making it a potential photosensitizer for PDT. When activated by light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells.
One study demonstrated that this compound in combination with UVA irradiation is photodestructive to human melanoma (A-375) and glioblastoma (U87MG and T98G) cell lines.[3][4] This suggests a promising application in the treatment of localized tumors.
Experimental Protocol: In Vitro Photodynamic Therapy Assay
This protocol provides a general framework for evaluating the photodynamic efficacy of this compound.
Materials:
-
Cancer cell lines (e.g., A-375, U87MG)
-
Complete culture medium
-
This compound dissolved in a suitable solvent
-
A light source capable of emitting UVA radiation (e.g., a UVA lamp)
-
Cell viability assay kit (e.g., MTT or Annexin V/PI)
-
96-well plates or other suitable culture vessels
Procedure:
-
Seed cancer cells in appropriate culture vessels and allow them to adhere.
-
Incubate the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours) in the dark.
-
Wash the cells to remove the excess compound.
-
Expose the cells to a specific dose of UVA light. A control group should be kept in the dark.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Assess cell viability using a standard assay to determine the phototoxic effect.
-
The IC50 value under irradiation can then be calculated.
Antimicrobial Activity
This compound has demonstrated notable antibacterial activity against a range of bacterial strains.
Experimental Protocol: Agar Disk Diffusion Assay
This is a standard method to screen for antibacterial activity.
Materials:
-
Bacterial strains (e.g., B. subtilis, S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile paper discs
-
This compound solution of known concentration
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate to create a lawn.
-
Impregnate sterile paper discs with a known concentration of the this compound solution.
-
Place the discs on the surface of the inoculated agar plate. Also, place the positive and negative control discs.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the antibacterial activity.
Future Perspectives
This compound is a molecule of significant interest for medicinal chemistry and drug development. The available data strongly suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the quinazolinone scaffold for enhanced biological activity and reduced toxicity.
-
Elucidation of specific molecular targets: Beyond EGFR, identifying other potential protein targets could open new therapeutic avenues.
-
In vivo efficacy and pharmacokinetic studies: To translate the promising in vitro results into preclinical and potentially clinical applications.
-
Optimization of PDT parameters: Further investigation into the optimal wavelength, light dose, and drug concentration for the photodynamic applications of this compound.
Conclusion
This compound is a valuable chemical entity with a well-defined synthesis and a broad spectrum of biological activities, both as a parent compound and as a precursor for a multitude of derivatives. Its demonstrated potential in anticancer and antimicrobial applications, particularly as a scaffold for EGFR inhibitors and as a photosensitizer, warrants further in-depth investigation. The experimental protocols and data summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule.
References
- 1. Photodynamic Therapy with Tumor Cell Discrimination through RNA-Targeting Ability of Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Nitro Group's Crucial Role in Quinazolinone Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of a nitro group onto this privileged structure profoundly influences its electronic properties, chemical reactivity, and ultimately, its pharmacological profile. This technical guide delves into the multifaceted role of the nitro group in quinazolinone chemistry, offering insights into its impact on reactivity, summarizing key quantitative data, providing detailed experimental protocols, and visualizing relevant biological and experimental pathways.
The Electron-Withdrawing Nature of the Nitro Group and its Implications
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This inherent electronic pull has several critical consequences for the quinazolinone ring system:
-
Activation towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNA r). This heightened reactivity is particularly pronounced at positions ortho and para to the nitro group, facilitating the introduction of various nucleophiles and enabling the synthesis of diverse quinazolinone analogs.
-
Modulation of Physicochemical Properties: The presence of a nitro group increases the polarity and acidity of the quinazolinone molecule. This can influence its solubility, membrane permeability, and interactions with biological targets.
-
A Versatile Synthetic Handle: The nitro group is a valuable synthetic intermediate. Its facile reduction to an amino group provides a key functional group for further derivatization, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[1]
Quantitative Data Summary
The introduction of a nitro group has been shown to be a critical determinant of the biological activity of quinazolinone derivatives across various therapeutic areas. The following tables summarize key quantitative data from studies on anticancer and antibacterial nitro-substituted quinazolinones.
Table 1: Anticancer Activity of 6-Nitro-4-Substituted Quinazolines against EGFR Kinase
| Compound ID | 4-Position Substituent | EGFR IC₅₀ (µM) |
| 6a | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | 0.0319 |
| 6c | (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Not specified in abstract |
| V | 4-Anilino | 0.081 (against BT474) |
| VI | Chalcone derivative | 0.39 (against MDCK II BCRP) |
| VIIa | Benzylidene derivative | 0.0469 |
| VIIb | Benzylidene derivative | 0.0534 |
Data extracted from a study on 6-nitro-4-substituted quinazolines as EGFR inhibitors.[2][3]
Table 2: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives against S. aureus
| Compound ID | Ring 1 Substituent | Ring 2 Substituent | Ring 3 Substituent | MIC (µg/mL) |
| 1 | 4-Nitrophenyl | Phenyl | Unsubstituted | ≤ 8 |
| 15 | 4-Cyanophenyl | Phenyl | Unsubstituted | 0.03 |
| 27 | 4-Nitrophenyl | 3-Hydroxyphenyl | 6-Fluoro | ≤ 0.5 |
| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | 0.5 |
| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | 0.5 |
Data from a structure-activity relationship study of 4(3H)-quinazolinone antibacterials.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature.
Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol describes the nitration of quinazolin-4(3H)-one.
Materials:
-
Quinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K for 1 hour.
-
Prepare a nitrating mixture by cautiously adding 21 ml of fuming nitric acid to 18 ml of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the quinazolinone solution under vigorous stirring, maintaining the temperature below 303 K.
-
Stir the reaction mixture for an additional hour at a temperature not exceeding 303 K, and then for another hour at room temperature.
-
Add 45 ml of fuming nitric acid dropwise to the reaction mixture over 1 hour at room temperature.
-
Allow the reaction mixture to stand at room temperature for 10 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Reduction of this compound to 6-Aminoquinazolin-4(3H)-one
This protocol details the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ammonia solution
Procedure:
-
In a suitable flask, cool a mixture of this compound (16 mmol) and tin(II) chloride dihydrate in an ice bath.
-
Slowly add concentrated HCl to the mixture.
-
Add a suspension of the nitroquinazolinone in ethanol and more HCl portionwise with stirring.
-
The reaction is carried out for 10-15 minutes at ~273 K, 30 minutes at room temperature, and 2 hours in a water bath at ~363 K.[5]
-
After the reaction is complete, allow the mixture to cool and leave it overnight at room temperature.
-
Dilute the reaction mixture with water and make it strongly alkaline (pH 10-11) with 10% sodium hydroxide solution.
-
Neutralize the solution with acid and then make it alkaline again with ammonia to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-aminoquinazolin-4(3H)-one.[5]
In Vitro Epidermal Growth Factor Receptor (EGFR) Kinase Assay
This protocol outlines a method to determine the inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant EGFR kinase
-
ATP
-
Peptide substrate (e.g., Y12-Sox)
-
Kinase assay buffer
-
Test compounds
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the diluted test compounds or vehicle control.
-
Add a master mix containing the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, with a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7]
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in 96-well microtiter plates.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
EGFR Signaling Pathway and Inhibition by Nitro-Quinazolinones
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[8] Dysregulation of this pathway is a hallmark of many cancers. Nitro-substituted quinazolinones have emerged as potent inhibitors of EGFR tyrosine kinase activity.
References
- 1. novamedline.com [novamedline.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
The Quinazolinone Core: Structure and Classification
An In-depth Technical Guide to the Quinazolinone Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The quinazolinone scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to interact with a multitude of biological targets have led to its integration into numerous therapeutic agents.[4][5][6] Quinazolinone derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][5][7] Notably, this scaffold is central to several FDA-approved anticancer drugs, primarily acting as kinase inhibitors.[2][8] This guide provides a comprehensive overview of the quinazolinone core, covering its synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, with a strong focus on oncology. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a vital resource for professionals in drug discovery and development.
The fundamental structure of quinazolinone consists of a quinazoline ring bearing a ketone group.[1] This bicyclic system features a pyrimidine ring fused to a benzene ring.[1] Based on the position of the carbonyl group, they are primarily categorized as:
-
4(3H)-Quinazolinones : The most common and extensively studied isomer in drug development.[1]
-
2(1H)-Quinazolinones
-
2,4(1H,3H)-Quinazolinediones [7]
The properties and biological activity of these derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings, particularly at the C2, N3, C6, and C7 positions.[1][7] This structural flexibility allows for extensive modification to optimize pharmacological activity and pharmacokinetic profiles.[1][2]
Synthetic Strategies
The synthesis of the quinazolinone scaffold has been achieved through various methods, from classic reactions to modern, more efficient protocols. Common strategies often begin with anthranilic acid or its derivatives.[2][9]
A prevalent method is the acylation of anthranilic acid, followed by cyclization.[9] Microwave-assisted synthesis and multicomponent reactions (MCRs) have gained traction for their high yields, reduced reaction times, and eco-friendly nature.[10][11][12]
Below is a generalized workflow for a common synthesis route for 4(3H)-quinazolinones.
Mechanisms of Action in Oncology
Quinazolinone derivatives have emerged as powerful anticancer agents, acting through diverse mechanisms to halt cancer cell progression.[8] The most prominent mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death.[7][13][14]
Protein Kinase Inhibition
Many quinazolinone-based drugs function as small-molecule kinase inhibitors, targeting the ATP-binding site of enzymes that are often overexpressed or hyperactivated in cancer cells.[13]
-
EGFR and VEGFR Inhibition : The quinazoline core is a key pharmacophore for inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][13] FDA-approved drugs such as Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that target EGFR.[2][13] By blocking these receptors, they disrupt downstream signaling pathways crucial for cell proliferation, angiogenesis, and survival.[7][15]
-
Other Kinase Targets : Beyond EGFR/VEGFR, quinazolinone derivatives have been developed to inhibit other kinases, including Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and PI3K, a central node in cell survival pathways.[1][7][16][17] For instance, some derivatives cause cell cycle arrest by inhibiting CDK2 or Cdk4.[7][16]
Tubulin Polymerization Inhibition
A distinct class of quinazolinone compounds exerts its anticancer effect by interfering with microtubule formation.[7] They bind to tubulin (often at the colchicine binding site), preventing its polymerization into functional microtubules.[7][18] This disruption leads to mitotic arrest, blocking cells in the G2/M phase and subsequently triggering apoptosis.[7]
Induction of Apoptosis
Regardless of the primary target, a common downstream effect of many quinazolinone agents is the induction of apoptosis (programmed cell death). This can be triggered through two main pathways:
-
Intrinsic Pathway : Activated by cellular stress, this pathway involves the release of cytochrome c from mitochondria, leading to the activation of caspases that execute cell death.[1]
-
Extrinsic Pathway : Initiated by external signals through death receptors like Fas, which activates a separate caspase cascade.[1]
Most reported quinazolinone derivatives induce apoptosis via the intrinsic pathway.[1]
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the potency and selectivity of quinazolinone derivatives. The modular nature of the scaffold allows for systematic modifications.[1]
-
Position 2 : Substitution at this position with aryl or heteroaryl groups can significantly enhance activity. For microtubule inhibitors, aryl rings with halogens or methoxy groups improve binding.[7]
-
Position 3 : The N3 position is a key point for introducing diverse side chains to modulate activity and solubility.
-
Positions 6 and 7 : Modifications on the benzene ring, particularly at the 6 and 7 positions, are critical for kinase inhibitors. Electron-donating groups like dimethoxy are often found in potent EGFR inhibitors.[15] Introducing polar groups can also increase water solubility and bioavailability.[7]
-
Fusion of other rings : Fusing other heterocyclic rings to the quinazolinone core can expand pharmacological applications and generate novel compound libraries.[1][2]
Therapeutic Applications and Quantitative Data
While most prominent in oncology, the quinazolinone scaffold has been explored for a wide range of therapeutic uses.[5][7]
Anticancer Activity
Quinazolinone derivatives have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines. Several compounds are either approved for clinical use or are in clinical trials.[8][19][20]
Table 1: Selected Quinazolinone Derivatives and their Anticancer Activity
| Compound ID/Name | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|---|
| Gefitinib | EGFR Inhibitor | Various | nM range | [2] |
| Erlotinib | EGFR Inhibitor | Various | nM range | [2] |
| Lapatinib | Dual EGFR/HER2 Inhibitor | MCF-7, A2780 | 5.9 µM, 12.11 µM | [17] |
| Compound 106 | Cdk4 / Tubulin Inhibitor | - | 0.47 µM (Cdk4), 0.6 µM (Tubulin) | [7] |
| Compound 7j | Tubulin Polymerization Inhibitor | DU-145 (Prostate) | 50 nM | [18] |
| Compound 16 | VEGFR-2 Inhibitor | - | 0.29 µM | [21] |
| Compound 22a | VEGFR-2 Inhibitor | HepG2 (Liver) | 60.00 nM | [21] |
| Compound 5c | CDK2 Inhibitor | MDA-MB-435 (Melanoma) | 94.53% Growth Inhibition | [16] |
| SRI-31230 | Wnt/β-catenin Signaling Inhibitor | HCT-116 (Colorectal) | 4.9 µM |[22] |
Other Therapeutic Areas
-
Antimicrobial Activity : Certain derivatives show significant activity against various strains of bacteria and fungi.[9][23]
-
Anti-inflammatory Activity : The scaffold can form hydrogen bonds with cyclooxygenase-2 (COX-2), inhibiting its activity.[1][24]
-
Anticonvulsant Activity : Methaqualone was a landmark anticonvulsant drug possessing the quinazolinone nucleus.[25]
Table 2: Other Biological Activities of Quinazolinone Derivatives
| Activity | Target/Mechanism | Compound Example | Quantitative Data | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | Compound 5 | 54 mg/kg (ED₅₀) | [24] |
| Tyrosinase Inhibition | Tyrosinase (competitive) | Compound 9r | 17.02 µM (IC₅₀), 14.87 µM (Ki) | [26] |
| Antibacterial | - | Fused quinazolinones | Good activity vs. Gram-negative bacteria |[9] |
Key Experimental Protocols
General Protocol for Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone
This protocol is a generalized representation based on common synthetic methodologies.[9]
-
Step 1: Acylation of Anthranilic Acid : Anthranilic acid is dissolved in a suitable solvent (e.g., pyridine or dioxane). An appropriate acyl chloride (e.g., chloroacetyl chloride) is added dropwise, often at reduced temperature (0-5 °C). The mixture is stirred for several hours at room temperature.
-
Step 2: Formation of Benzoxazinone : The product from Step 1 is treated with a dehydrating agent, such as acetic anhydride, and refluxed for 1-2 hours to yield the corresponding 1,3-benzoxazin-4-one intermediate.
-
Step 3: Synthesis of Quinazolinone : The benzoxazinone intermediate is dissolved in a solvent like ethanol or acetic acid. An excess of a primary amine (or hydrazine hydrate) is added, and the mixture is refluxed for 2-4 hours.
-
Step 4: Isolation and Purification : Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Step 5: Characterization : The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol for Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 11. [PDF] Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijpba.info [ijpba.info]
- 20. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 21. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ujpronline.com [ujpronline.com]
- 24. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japer.in [japer.in]
- 26. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on quinazolin-4(3H)-one derivatives
An In-depth Technical Guide to Quinazolin-4(3H)-one Derivatives: Synthesis, Pharmacological Activities, and Structure-Activity Relationships
Abstract
The quinazolin-4(3H)-one scaffold is a bicyclic heterocyclic system comprising a fused benzene and pyrimidine ring.[1] It is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2][3] This versatility has led to its incorporation into numerous natural products, synthetic pharmaceuticals, and agrochemicals.[2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and anticonvulsant effects.[2][4][5] Notably, several quinazolinone-based drugs, such as the tyrosine kinase inhibitors Gefitinib and Erlotinib, are established in clinical practice for cancer therapy.[6][7] This technical guide provides a comprehensive review for researchers and drug development professionals on the quinazolin-4(3H)-one core. It delves into prevalent synthetic methodologies, explores the extensive range of biological activities with a focus on anticancer and antibacterial applications, elucidates key structure-activity relationships (SAR), and discusses underlying mechanisms of action. The guide aims to serve as an authoritative resource, bridging foundational chemistry with advanced therapeutic applications to inspire the development of next-generation quinazolin-4(3H)-one-based agents.
Introduction: The Quinazolin-4(3H)-one Privileged Scaffold
The quinazolin-4(3H)-one nucleus is a cornerstone in heterocyclic chemistry and drug discovery. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors provide an ideal framework for molecular recognition, enabling it to bind to various enzymatic and receptor targets. The first compound in this class was synthesized from anthranilic acid and cyanogen in 1869.[8] However, intensive research was catalyzed in the 1950s following the isolation and structural elucidation of febrifugine, a natural alkaloid with potent antimalarial activity containing the quinazolinone core.[3]
Since then, the scaffold has been identified in over 100 naturally occurring alkaloids and has become a focal point for synthetic chemists.[3][8] The properties and biological activities of its derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[1] Structure-activity relationship (SAR) studies consistently highlight the significance of substitutions at the C2, N3, C6, and C7 positions for modulating pharmacological potency and selectivity.[1][9][10] This guide will systematically explore the synthesis of this versatile scaffold, its wide-ranging biological applications, and the critical structural features that govern its activity.
Synthetic Methodologies: Constructing the Core
The construction of the quinazolin-4(3H)-one ring system can be achieved through various synthetic routes, ranging from classical condensation reactions to modern, highly efficient catalytic methods. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and the need for operational simplicity and yield.
Foundational Synthetic Routes
Several classical methods remain relevant for their reliability and access to specific derivatives.
-
From Anthranilic Acid and its Derivatives: This is one of the most fundamental approaches. Anthranilic acid can be condensed with various reagents. For example, reaction with benzoyl chloride in the presence of pyridine yields a 2-phenylbenzoxazin-4-one intermediate, which upon treatment with an amine or hydrazine hydrate, cyclizes to the corresponding 2,3-disubstituted quinazolin-4(3H)-one.[8]
-
From Isatoic Anhydride: Isatoic anhydride serves as a versatile and stable precursor that reacts with a wide range of amines and other nucleophiles to form quinazolinone derivatives, making it a popular choice in library synthesis.[3][4]
-
From 2-Aminobenzamide: The condensation of 2-aminobenzamide with orthoesters or aldehydes is a direct and efficient method for producing 2-substituted quinazolin-4(3H)-ones.[3] Notably, some variations of this reaction can proceed without a catalyst or organic solvent, aligning with green chemistry principles.[8]
Modern and Efficient Approaches
Recent advancements have focused on improving reaction efficiency, scope, and environmental sustainability.
-
Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times, often improving yields and reducing side-product formation. One-pot, two-step sequences combining anthranilic acids, carboxylic acids, and amines under microwave conditions provide rapid access to diverse 2,3-disubstituted quinazolinones.[1][8]
-
Metal-Catalyzed Reactions: Transition metals, particularly copper, have been used to catalyze the synthesis of complex quinazolinones. For instance, Cu(OAc)₂·H₂O can catalyze the reaction between substituted isatins and 2-bromopyridine derivatives, involving C-N and C-C bond cleavage and formation to yield polycyclic quinazolinones.[1]
-
Sustainable Protocols: A growing emphasis on green chemistry has led to the development of novel synthetic strategies. One such approach utilizes dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as a green oxidant to synthesize the quinazolin-4(3H)-one scaffold from 2-aminobenzamide.[11] This method avoids harsh reagents and minimizes waste.
Representative Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a one-pot, microwave-promoted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid. This method is chosen for its efficiency and broad applicability.[8]
Objective: To synthesize 2,3-disubstituted-4(3H)-quinazolinone.
Materials:
-
Anthranilic acid (1.0 mmol)
-
Appropriate carboxylic acid (1.1 mmol)
-
Appropriate primary amine (1.2 mmol)
-
Pyridine (catalytic amount)
-
Triphenyl phosphite (as a condensing agent)
-
Microwave reactor vials
Procedure:
-
Reactant Combination: In a 10 mL microwave reactor vial, combine anthranilic acid (1.0 mmol), the selected carboxylic acid (1.1 mmol), the primary amine (1.2 mmol), and a catalytic amount of pyridine.
-
Addition of Condensing Agent: Add triphenyl phosphite to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified power (e.g., 100-150 W) and temperature (e.g., 120-140 °C) for a predetermined time (typically 10-30 minutes). Causality Note: Microwave energy efficiently overcomes the activation energy for the condensation and cyclization steps, dramatically reducing reaction time compared to conventional heating.
-
Work-up: After cooling, the reaction mixture is typically poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.
-
Characterization: The final product structure is confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Self-Validation: The spectral data must be consistent with the proposed structure, confirming the successful synthesis and purity of the compound.
Pharmacological Activities and Therapeutic Potential
The quinazolin-4(3H)-one scaffold is a cornerstone of numerous pharmacologically active agents, with applications spanning multiple therapeutic areas.
Anticancer Activity
This is the most extensively studied application, with several derivatives progressing to clinical use. Quinazolinones exert their anticancer effects through multiple mechanisms.
-
Tyrosine Kinase Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] By competing with ATP at the kinase domain's binding site, these compounds block the autophosphorylation and downstream signaling of EGFR, which is often overexpressed in various cancers.[7] This inhibition disrupts pathways like PI3K/Akt and MAPK, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1] Marketed drugs like Gefitinib and Erlotinib are prime examples of this mechanism.[6][7] Some derivatives also show potent activity against other kinases like HER2 and VEGFR-2.[6][10]
-
Tubulin Polymerization Inhibition: Certain 2-substituted quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition.[7][12] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a critical process for controlling tumor growth.[12]
Antibacterial Activity
Quinazolin-4(3H)-one derivatives have emerged as a promising class of antibacterials, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9][13]
-
Mechanism of Action: The antibacterial activity of some derivatives has been attributed to the inhibition of penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in S. aureus.[13] The discovery of this class was facilitated by in silico screening of compound libraries against the PBP2a active site.[13]
-
Spectrum of Activity: While potent against Staphylococcal species (including vancomycin- and linezolid-resistant strains), many derivatives show poor activity against Gram-negative organisms and Enterococcus faecalis.[13][14]
Other Notable Activities
The structural versatility of the quinazolinone core has led to the discovery of numerous other biological effects:
-
Anti-inflammatory: Derivatives have been shown to significantly reduce levels of prostaglandin E2 (PGE2) and inhibit cyclooxygenase (COX) enzymes, demonstrating potent anti-inflammatory effects.[4][15]
-
Anticonvulsant: Certain 2,3-disubstituted quinazolinones have displayed significant anticonvulsant activity in various animal models.[5][8]
-
Antiviral & Antifungal: Various derivatives have been synthesized and tested, showing promising activity against viruses like HIV and fungal strains such as Candida albicans.[4]
-
Antioxidant: Some quinazolinones have been found to be potent inhibitors of enzymes like aldehyde oxidase, showcasing their antioxidant potential.[4]
Summary of Biological Activities
| Derivative Class | Substitution Pattern Example | Biological Activity | Target/Mechanism | Reported Potency (Example) |
| Anticancer | 4-Anilino-6,7-dimethoxyquinazoline | Anticancer (NSCLC) | EGFR Tyrosine Kinase | Gefitinib (Iressa®) |
| Anticancer | 2-(aryl)-quinazolin-4(3H)-one | Anticancer (Breast, Ovarian) | Multiple (CDK2, HER2, EGFR) | IC₅₀ = 0.173 µM (CDK2)[6] |
| Anticancer | 2-Thio-quinazoline-urea hybrids | Anticancer (Colon, Liver) | VEGFR-2 Inhibition | IC₅₀ = 0.117 µM (VEGFR-2)[10] |
| Antibacterial | 2-(amino)-7-chloro-quinazolin-4(3H)-one | Antibacterial (MRSA) | PBP2a Inhibition | MIC₅₀ = 0.6 µM[9] |
| Anti-inflammatory | 2-(aryl)-3-(substituted)-quinazolin-4(3H)-one | Anti-inflammatory | PGE2 Reduction | > Tolmetin (reference drug)[4] |
| Antifungal | 2,3-disubstituted-quinazolin-4(3H)-one | Antifungal | Not specified | Potent vs. C. albicans[4] |
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of quinazolin-4(3H)-one derivatives and their biological activity is crucial for rational drug design. SAR studies have revealed key determinants of potency and selectivity.
-
Position 2: This position is critical for activity. For anticancer agents targeting kinases, a substituted aryl or heteroaryl group at C2 is often required for interaction within the enzyme's active site.[12] For antibacterial activity, specific amino groups at C2 have proven beneficial.[9]
-
Position 3: Substitutions at the N3 position can significantly influence physicochemical properties like solubility and membrane permeability, thereby affecting overall bioactivity. Small alkyl or substituted aryl groups are common.
-
Positions 6 and 7: The benzene portion of the scaffold is a key area for modification. The introduction of small, electron-withdrawing groups like halogens (e.g., chloro at C7) or electron-donating groups like methoxy (e.g., at C6 and C7) has been shown to dramatically enhance potency in both anticancer and antibacterial derivatives.[9][10] For instance, a 7-chloro substituent was found to be a key determinant for potent anti-MRSA activity.[9]
-
Position 8: Substitution at this position is less common but has been explored. The presence of a halogen atom can sometimes improve antimicrobial activity.[15]
Conclusion and Future Perspectives
The quinazolin-4(3H)-one scaffold continues to be a highly productive framework in the pursuit of novel therapeutic agents. Its synthetic tractability and ability to modulate a wide array of biological targets underscore its status as a privileged structure in medicinal chemistry. The success of quinazolinone-based kinase inhibitors in oncology has paved the way for extensive exploration into other therapeutic areas, with promising results in the development of new antibacterial and anti-inflammatory drugs.
Future research will likely focus on several key areas:
-
Multi-Target Agents: Designing single molecules that can inhibit multiple targets (e.g., dual EGFR/VEGFR-2 inhibitors) to overcome drug resistance and improve therapeutic efficacy.
-
Novel Biological Targets: Expanding the application of the quinazolinone scaffold to new and emerging biological targets beyond the well-trodden path of kinases.
-
Optimization of Pharmacokinetics: Enhancing the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to improve clinical translation.
-
Green Synthesis: Continued development of environmentally benign and cost-effective synthetic methods to facilitate large-scale production.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. actascientific.com [actascientific.com]
Unlocking the Therapeutic Potential of 6-Nitroquinazolin-4(3H)-one: A Technical Guide for Drug Discovery and Development
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific, highly promising derivative: 6-nitroquinazolin-4(3H)-one. The introduction of a nitro group at the 6-position not only modulates the electronic properties of the quinazolinone core, potentially enhancing biological activity, but also serves as a versatile synthetic handle for extensive derivatization.[3][4] This dual functionality makes this compound an exceptionally attractive starting point for novel drug discovery campaigns. This whitepaper provides a comprehensive technical overview of three primary, high-potential research areas for this molecule: anticancer drug development (targeting tyrosine kinases and PARP enzymes) and antimicrobial agent discovery. For each area, we present the scientific rationale, detailed experimental workflows, and strategic considerations to guide researchers in academic and industrial settings.
Section 1: The Quinazolinone Core: A Foundation for Diverse Bioactivity
Quinazolinone and its derivatives are heterocyclic compounds that have consistently captured the interest of medicinal chemists.[5] Their inherent structural features allow for interactions with a multitude of biological targets, leading to a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[6]
The this compound variant is of particular interest. The nitro group is a potent electron-withdrawing group, which can significantly alter the molecule's interaction with target proteins. Furthermore, it is readily reducible to an amino group, opening a gateway for a plethora of subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3] This guide will delineate key research trajectories to harness this potential.
Section 2: Anticancer Drug Development: A Two-Pronged Approach
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs and clinical candidates built upon this core.[7] For this compound, we propose two high-priority research avenues targeting distinct but crucial cancer pathways.
Avenue 1: Targeting Oncogenic Tyrosine Kinases (EGFR/VEGFR-2)
Scientific Rationale: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases that drive tumor growth, proliferation, and angiogenesis.[8][9] The quinazoline core is a proven inhibitor of the ATP-binding site of these kinases. Notably, derivatives featuring the 6-nitro substitution have demonstrated potent inhibitory activity, making this a logical and promising starting point for developing novel kinase inhibitors.[8][10]
Proposed Research Workflow: The primary goal is the design and synthesis of novel 2,3-disubstituted this compound derivatives to optimize kinase inhibition and cellular potency.
Figure 1: Workflow for Kinase Inhibitor Discovery.
Experimental Protocols:
-
Chemical Synthesis:
-
Core Synthesis of this compound: A general procedure involves heating 2-amino-5-nitrobenzoic acid (1.0 eq) in formamide (3.0 eq) at 170°C for 4 hours. Upon cooling and addition of water, the product precipitates and can be collected by filtration.[11]
-
Library Synthesis: The core can be derivatized at the N3 and C2 positions using established methods for synthesizing 2,3-disubstituted quinazolinones to generate a library of analogues for screening.[12][13]
-
-
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2):
-
Utilize a commercially available fluorescence polarization (FP) or luminescence-based assay kit (e.g., ADP-Glo™).
-
Step 1: Prepare a dilution series of test compounds (e.g., 10 µM to 0.1 nM).
-
Step 2: In a 384-well plate, add recombinant human EGFR or VEGFR-2 enzyme, the appropriate kinase substrate, and ATP.
-
Step 3: Add the test compounds and incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Step 4: Add the detection reagent to stop the reaction and generate a signal.
-
Step 5: Read the plate on a suitable plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
-
Cellular Cytotoxicity Assay (MTT Assay):
-
Step 1: Seed cancer cell lines (e.g., A549, HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.[8][10]
-
Step 2: Treat cells with a serial dilution of the test compounds for 72 hours.
-
Step 3: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Step 4: Solubilize the formazan crystals with DMSO or a suitable solvent.
-
Step 5: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells. Calculate IC50 values.
-
Data Presentation:
| Compound ID | R1 (at C2) | R2 (at N3) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| NQ-001 | H | H | Data | Data | Data | Data |
| NQ-002 | Phenyl | H | Data | Data | Data | Data |
| NQ-003 | H | Benzyl | Data | Data | Data | Data |
Avenue 2: Development of Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Scientific Rationale: PARP inhibitors exploit the concept of "synthetic lethality." In cancers with deficiencies in homologous recombination DNA repair (e.g., those with BRCA1/2 mutations), inhibiting the PARP-mediated base excision repair pathway leads to catastrophic DNA damage and cell death.[14] The quinazolinone scaffold has been identified as a viable core for developing potent PARP-1 inhibitors.[14][15] The 6-nitro position provides a unique vector for chemical modification to optimize interactions within the PARP active site, potentially leading to novel and highly potent inhibitors.
Proposed Research Workflow: The objective is to synthesize and evaluate derivatives of this compound for their ability to inhibit PARP-1 and induce synthetic lethality in DNA repair-deficient cancer cells.
Figure 2: Mechanism of Synthetic Lethality with PARP Inhibitors.
Experimental Protocols:
-
Synthesis of 6-Amino Derivatives:
-
The 6-nitro group can be reduced to a 6-amino group, a key intermediate for further functionalization.
-
Step 1: Suspend this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Step 2: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-5 eq).[3]
-
Step 3: Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Step 4: Work up the reaction, typically involving neutralization and extraction, to isolate the 6-aminoquinazolin-4(3H)-one. This amine can then be acylated or otherwise modified.
-
-
PARP-1 Inhibition Assay:
-
Employ a commercially available chemiluminescent or colorimetric PARP assay kit.
-
Step 1: Immobilize histone proteins (a substrate for PARP-1) onto a 96-well plate.
-
Step 2: Add a dilution series of the test compounds, along with activated PARP-1 enzyme and biotinylated NAD+ (the PARP-1 substrate).
-
Step 3: Incubate to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones.
-
Step 4: Detect the incorporated biotinylated ADP-ribose units using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Step 5: Measure the signal and calculate IC50 values.
-
-
Synthetic Lethality Cell-Based Assay:
-
Step 1: Use a pair of cell lines, one with functional BRCA (e.g., MCF-7) and one with deficient BRCA (e.g., HCC1937 or engineered cells).
-
Step 2: Treat both cell lines with a dilution series of the test compounds for an extended period (e.g., 5-7 days).
-
Step 3: Assess cell viability using a reagent like CellTiter-Glo®.
-
Step 4: Potent PARP inhibitors should show significantly greater cytotoxicity in the BRCA-deficient cell line compared to the BRCA-proficient (wild-type) line.
-
Data Presentation:
| Compound ID | Modification at 6-position | PARP-1 IC50 (nM) | Cell Viability (MCF-7, 1µM) | Cell Viability (HCC1937, 1µM) |
| NQ-P01 | -NO₂ | Data | Data | Data |
| NQ-P02 | -NH₂ | Data | Data | Data |
| NQ-P03 | -NH-CO-Ph | Data | Data | Data |
Section 3: Antimicrobial Agent Discovery
Scientific Rationale: There is a critical need for new antimicrobial agents due to widespread resistance. Intriguingly, the parent this compound molecule has been reported to exhibit "remarkable antibacterial activity" against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] This existing activity provides a strong foundation for a dedicated antimicrobial discovery program. The research should focus on defining the spectrum of activity, elucidating the mechanism of action, and improving potency through SAR studies.
Proposed Research Workflow: A systematic approach to evaluate and optimize the antimicrobial properties of the this compound scaffold.
Figure 3: Workflow for Antimicrobial Drug Discovery.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Step 1: In a 96-well plate, prepare a two-fold serial dilution of the test compounds in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Step 2: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) from a panel including Gram-positive, Gram-negative, and fungal pathogens.[16]
-
Step 3: Include positive (no drug) and negative (no bacteria) controls.
-
Step 4: Incubate the plates at 37°C for 18-24 hours.
-
Step 5: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Mechanism of Action (MOA) - Macromolecular Synthesis Inhibition:
-
This assay determines if the compound inhibits key cellular synthesis pathways.
-
Step 1: Grow bacteria to mid-log phase.
-
Step 2: Aliquot the culture into separate tubes and add a specific radiolabeled precursor for each pathway: ³H-thymidine (DNA), ³H-uridine (RNA), ³H-leucine (protein), and ¹⁴C-N-acetylglucosamine (peptidoglycan/cell wall).
-
Step 3: Add the test compound (at a concentration of ~5x MIC) and known inhibitors as controls (e.g., ciprofloxacin for DNA, rifampicin for RNA).
-
Step 4: At various time points, precipitate the macromolecules using trichloroacetic acid (TCA), collect on a filter, and measure incorporated radioactivity via liquid scintillation counting.
-
Step 5: A rapid cessation of radiolabel incorporation in a specific pathway indicates the likely target.
-
Data Presentation:
| Compound ID | R1 (at C2) | R2 (at N3) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NQ-A01 | H | H | Data | Data | Data | Data |
| NQ-A02 | Thienyl | H | Data | Data | Data | Data |
| NQ-A03 | H | Propyl | Data | Data | Data | Data |
Section 4: Conclusion and Future Outlook
This compound is not merely a single compound but a versatile platform for the development of next-generation therapeutics. Its demonstrated potential in both oncology and infectious disease presents a rare and valuable opportunity for drug discovery programs. The synthetic tractability of the core, particularly the strategic nitro group, allows for fine-tuning of its pharmacological properties to an exceptional degree.
Future research should focus on integrating these explored avenues. For example, could derivatives be designed that possess dual PARP and tyrosine kinase inhibitory activity? Could compounds be optimized to have both potent anticancer and antibacterial properties, offering a novel approach to treating infections in immunocompromised cancer patients? By pursuing the systematic research workflows outlined in this guide, scientists can unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. eipublication.com [eipublication.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. JU | A literature review on pharmacological aspects, docking [aljouf-demo.accessapp.tn]
- 6. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 6943-17-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-nitroquinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-nitroquinazolin-4(3H)-one is a pivotal intermediate in medicinal chemistry and drug development. The quinazolinone core is a "privileged scaffold" found in numerous biologically active compounds that exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The starting material, 2-amino-5-nitrobenzoic acid, provides the necessary framework for constructing the quinazolinone ring system.[1] The nitro group at the 6-position, derived from the 5-nitro substituent of the starting acid, serves as a crucial functional handle. It can be readily reduced to an amino group, which allows for extensive derivatization to create libraries of novel compounds for drug discovery programs, such as the development of kinase inhibitors for cancer therapy.[1]
These application notes provide a detailed, robust protocol for the synthesis of this compound from 2-amino-5-nitrobenzoic acid, along with key data and workflow diagrams.
Chemical Properties and Data
The key physical and chemical properties of the target compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-Nitro-3H-quinazolin-4-one | |
| CAS Number | 6943-17-5 | |
| Molecular Formula | C₈H₅N₃O₃ | [2] |
| Molecular Weight | 191.14 g/mol | [3] |
| Appearance | Light yellow to brown solid/powder | [4] |
| Melting Point | 287–289 °C (560–562 K) | [2] |
Experimental Protocol: One-Pot Synthesis
This protocol details the direct, one-pot synthesis of this compound by the cyclization of 2-amino-5-nitrobenzoic acid with formamide. In this reaction, formamide serves as both the solvent and the source for the C2 carbon of the quinazolinone ring.
Materials and Equipment:
-
2-amino-5-nitrobenzoic acid
-
Formamide
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
-
Round-bottom flask (100 mL or appropriate size)
-
Heating mantle with magnetic stirring
-
Reflux condenser
-
Thermometer or temperature probe
-
Beakers
-
Buchner funnel and vacuum filtration apparatus
-
Filter paper
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).[1]
-
Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 100°C.[1]
-
In a separate large beaker, prepare 500 mL of ice water.
-
Slowly and carefully pour the warm reaction mixture into the ice water while stirring continuously. A precipitate will form.[1]
-
Continue stirring the suspension in the ice bath for 1 hour to ensure complete precipitation of the product.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual formamide.[1]
-
The crude product can be further purified by recrystallization from ethanol.[1]
-
Dry the purified solid under vacuum at 40-60°C for 15 hours to obtain this compound as a solid.[1]
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formamide is a teratogen and should be handled with extreme care.
Reaction Data Summary
The following table summarizes the key parameters for the synthesis protocol.
| Parameter | Description |
| Starting Material | 2-amino-5-nitrobenzoic acid |
| Reagent/Solvent | Formamide |
| Reaction Temperature | 170°C |
| Reaction Time | 4 hours |
| Workup | Precipitation in ice water |
| Purification Method | Recrystallization from ethanol |
| Typical Yield | Good to excellent |
Visualizations
Reaction Scheme
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthesis of this compound from 2-amino-5-nitrobenzoic acid.
Experimental Workflow
This flowchart provides a step-by-step visual guide to the experimental protocol.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Application & Derivatization Pathway
This diagram illustrates the logical role of this compound as a key intermediate for creating diverse, biologically active molecules.
Caption: The strategic role of this compound in synthetic drug development.
References
Facile Synthesis of Novel Quinazoline Sulfones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the facile synthesis of a novel class of quinazoline sulfones. These compounds are of significant interest due to the broad spectrum of biological activities associated with the quinazoline scaffold, including potential antibacterial and anti-inflammatory properties.[1][2] This guide will cover a reliable two-step synthetic pathway, present key quantitative data in a structured format, and illustrate the experimental workflow and relevant biological pathways.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The incorporation of a sulfone moiety into the quinazoline framework is a promising strategy for the development of new therapeutic agents. Sulfonamides, for instance, are known to exhibit antibacterial activity through the inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. Additionally, quinazoline derivatives have been shown to possess anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This protocol details the synthesis of 3-(2'-(arylsulfonyl)ethyl)-2-methylquinazolin-4(3H)-ones, which combines the quinazoline core with a versatile sulfone group, offering a platform for further derivatization and biological screening.
Data Presentation
Table 1: Synthesis of 3-(2'-(Aryl/Heterocyclicmercapto)ethyl)-2-methyl-4(3H)quinazolin-4-ones (Sulfides)
| Compound ID | Ar/Heterocycle | Yield (%) | Melting Point (°C) |
| XIa | Phenyl | 85 | 130-132 |
| XIb | 4-Methylphenyl | 88 | 145-147 |
| XIc | 4-Methoxyphenyl | 82 | 125-127 |
| XId | 4-Chlorophenyl | 90 | 155-157 |
| XIe | 4-Nitrophenyl | 92 | 180-182 |
| XIf | 2-Benzothiazolyl | 75 | 190-192 |
| XIg | 2-Pyridyl | 70 | 110-112 |
| XIh | 2-Pyrimidyl | 68 | 210-212 |
Note: Data is compiled from analogous synthetic procedures. Actual yields may vary.
Table 2: Oxidation of Sulfides to 3-(2'-(Aryl/Heterocyclicsulfonyl)ethyl)-2-methyl-4(3H)quinazolin-4-ones (Sulfones)
| Compound ID | Ar/Heterocycle | Yield (%) | Melting Point (°C) |
| XIIa | Phenyl | 90 | 160-162 |
| XIIb | 4-Methylphenyl | 92 | 175-177 |
| XIIc | 4-Methoxyphenyl | 88 | 150-152 |
| XIId | 4-Chlorophenyl | 95 | 185-187 |
| XIIe | 4-Nitrophenyl | 96 | 200-202 |
| XIIf | 2-Benzothiazolyl | 80 | 215-217 |
| XIIg | 2-Pyridyl | 75 | 140-142 |
| XIIh | 2-Pyrimidyl | 72 | 230-232 |
Note: Data is compiled from analogous synthetic procedures. Actual yields may vary.
Table 3: Spectroscopic Data for Representative Quinazoline Sulfone (XIIa)
| Analysis | Data |
| IR (KBr, cm⁻¹) | 1680 (C=O), 1600 (C=N), 1320, 1140 (SO₂) |
| ¹H-NMR (CDCl₃, δ ppm) | 2.45 (s, 3H, CH₃), 3.60 (t, 2H, CH₂-N), 4.50 (t, 2H, CH₂-SO₂), 7.20-8.20 (m, 9H, Ar-H) |
| Mass Spectrum (m/z) | [M]+ corresponding to the molecular weight |
Note: Spectroscopic data is predicted based on the structure and may vary.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target quinazoline sulfones.
Experimental Workflow Diagram
Caption: Synthetic workflow for quinazoline sulfones.
Protocol 1: Synthesis of 3-(2'-(Aryl/Heterocyclicmercapto)ethyl)-2-methyl-4(3H)quinazolin-4-ones (Sulfides, XIa-h)
This protocol is adapted from the method described by El-Zohry et al. (1992).[3]
Materials:
-
3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one (X)
-
Aryl or heterocyclic mercaptan (e.g., thiophenol, 4-methylthiophenol, etc.)
-
Sodium hydroxide
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one (10 mmol) in absolute ethanol (50 mL).
-
Add the corresponding aryl or heterocyclic mercaptan (11 mmol) to the solution.
-
Separately, prepare a solution of sodium hydroxide (11 mmol) in absolute ethanol (20 mL).
-
Add the sodium hydroxide solution dropwise to the reaction mixture with continuous stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure sulfide (XIa-h).
-
Characterize the product using IR, ¹H-NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-(2'-(Aryl/Heterocyclicsulfonyl)ethyl)-2-methyl-4(3H)quinazolin-4-ones (Sulfones, XIIa-h)
This protocol is based on the oxidation method described by El-Zohry et al. (1992) and can be modernized with contemporary oxidation reagents for improved efficiency and safety.[3]
Materials:
-
3-(2'-(Aryl/Heterocyclicmercapto)ethyl)-2-methyl-4(3H)quinazolin-4-one (XIa-h)
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In a beaker, suspend the quinazoline sulfide (XIa-h) (5 mmol) in glacial acetic acid (20 mL).
-
To this suspension, add hydrogen peroxide (30% solution, 10 mL) dropwise with vigorous stirring at room temperature. The addition should be controlled to maintain the reaction temperature below 30°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude sulfone.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure quinazoline sulfone (XIIa-h).
-
Characterize the final product by IR, ¹H-NMR, mass spectrometry, and elemental analysis.
Modern Alternative Oxidation: For a more controlled and potentially higher-yielding oxidation, modern reagents such as urea-hydrogen peroxide with phthalic anhydride in ethyl acetate can be employed.[4][5] This metal-free method often provides clean conversion to sulfones.[4]
Potential Biological Signaling Pathways
Antibacterial Mechanism of Action
Quinazoline derivatives can exhibit antibacterial effects through the inhibition of bacterial DNA gyrase. This enzyme is essential for maintaining the supercoiled structure of bacterial DNA. Its inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.[6]
Caption: Inhibition of bacterial DNA gyrase.
Anti-inflammatory Mechanism of Action
The anti-inflammatory activity of certain quinazoline derivatives is attributed to their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. This is often achieved through the inhibition of signaling pathways such as the NF-κB pathway.
Caption: Inhibition of pro-inflammatory cytokines.
Conclusion
The synthetic protocols outlined in this document provide a facile and reliable route to novel quinazoline sulfones. The presented data and diagrams offer a comprehensive resource for researchers interested in the synthesis and evaluation of this promising class of compounds. Further investigation into their specific biological targets and mechanisms of action is warranted to fully elucidate their therapeutic potential.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that form the core structure of numerous bioactive molecules, including many pharmaceuticals and natural products.[1][2][3] Their derivatives have demonstrated a wide range of biological activities, such as anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[2][3] The growing interest in these compounds has spurred the development of efficient and sustainable synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful technique in this domain, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.[4][5][6]
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of quinazolin-4(3H)-ones, designed to be a practical guide for researchers in medicinal chemistry and drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[4][6] This efficient energy transfer often results in:
-
Rate Enhancement: Reactions that take several hours under conventional heating can often be completed in minutes using microwave assistance.[5]
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher isolated yields of the desired quinazolinone derivatives.[1][2]
-
Greener Chemistry: Shorter reaction times lead to significant energy savings. Furthermore, microwave synthesis can often be performed under solvent-free conditions or with environmentally benign solvents.[1][5]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters, leading to more reproducible results.
General Synthetic Pathways
Several synthetic strategies for quinazolin-4(3H)-ones can be effectively adapted for microwave-assisted synthesis. Common starting materials include anthranilic acid, anthranilamide, or isatoic anhydride. The following diagram illustrates a general reaction scheme.
References
- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Copper-Catalyzed Synthesis of Quinazolin-4-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for quinazolin-4-one derivatives is a significant focus in medicinal and organic chemistry.[2] Copper-catalyzed reactions have emerged as a powerful and cost-effective approach for their synthesis, offering advantages such as high efficiency, good functional group tolerance, and the use of an abundant and less toxic metal.[1]
This document provides detailed application notes and experimental protocols for several key copper-catalyzed methods for synthesizing quinazolin-4-ones, targeting researchers and professionals in drug development and organic synthesis.
Application Note 1: Synthesis via Cascade Reaction of 2-Halobenzamides and Nitriles
This method provides a convenient route to quinazolin-4(3H)-ones from readily available 2-halobenzamides and nitriles. The reaction proceeds through a copper-catalyzed nucleophilic addition of the 2-halobenzamide to the nitrile, followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction.[3]
General Workflow
Caption: Workflow for Quinazolin-4-one Synthesis from 2-Halobenzamides and Nitriles.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 2-phenylquinazolin-4(3H)-one derivatives using 2-iodobenzamide and different benzonitrile substrates.
| Entry | R group on Benzonitrile | Product | Yield (%) |
| 1 | H | 2-Phenylquinazolin-4(3H)-one | 92 |
| 2 | 4-Me | 2-(p-Tolyl)quinazolin-4(3H)-one | 85 |
| 3 | 4-OMe | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 81 |
| 4 | 4-F | 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 95 |
| 5 | 4-Cl | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 94 |
| 6 | 4-CF₃ | 2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | 89 |
| 7 | 2-Me | 2-(o-Tolyl)quinazolin-4(3H)-one | 75 |
Reaction Conditions: 2-Iodobenzamide (0.2 mmol), benzonitrile derivative (0.3 mmol), Cu(OAc)₂ (10 mol%), tBuOK (0.4 mmol), Dioxane (1.0 mL) at 120 °C for 12 h.
Experimental Protocol
Materials:
-
2-Iodobenzamide
-
Substituted benzonitrile
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium tert-butoxide (tBuOK)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add 2-iodobenzamide (0.2 mmol, 1.0 equiv), the corresponding nitrile (0.3 mmol, 1.5 equiv), Cu(OAc)₂ (3.6 mg, 0.02 mmol, 10 mol%), and tBuOK (45 mg, 0.4 mmol, 2.0 equiv).
-
Add 1.0 mL of anhydrous 1,4-dioxane to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired quinazolin-4-one.
Application Note 2: Synthesis via Domino Ullmann-type Coupling and Aerobic Oxidative C-H Amidation
This efficient protocol utilizes inexpensive and readily available 2-halobenzamides and (aryl)methanamines as starting materials.[4][5] The reaction proceeds through a domino sequence involving a copper-catalyzed Ullmann-type N-arylation, followed by an aerobic oxidative C-H amidation, using air as the environmentally friendly oxidant.[4][5] This method avoids the need for expensive ligands or additives.[5]
General Workflow
Caption: Workflow for Domino Synthesis of Quinazolin-4-ones.
Quantitative Data Summary
The table below shows the yields for the synthesis of various quinazolin-4-one derivatives from 2-iodobenzamide and substituted benzylamines.
| Entry | Benzylamine Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Phenylquinazolin-4(3H)-one | 87 |
| 2 | 4-Me | 2-(p-Tolyl)quinazolin-4(3H)-one | 89 |
| 3 | 4-OMe | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 81 |
| 4 | 4-F | 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 85 |
| 5 | 4-Cl | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 82 |
| 6 | 3-Me | 2-(m-Tolyl)quinazolin-4(3H)-one | 86 |
| 7 | 2-Cl | 2-(2-Chlorophenyl)quinazolin-4(3H)-one | 75 |
Reaction Conditions: 2-Iodobenzamide (0.5 mmol), benzylamine derivative (0.6 mmol), CuBr (10 mol%), K₂CO₃ (1.0 mmol), DMSO (2.0 mL) at 100 °C under an air atmosphere.
Experimental Protocol
Materials:
-
2-Iodobenzamide or 2-bromobenzamide
-
Substituted (aryl)methanamine
-
Copper(I) bromide (CuBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Procedure:
-
Add 2-iodobenzamide (0.5 mmol, 1.0 equiv), the corresponding (aryl)methanamine (0.6 mmol, 1.2 equiv), CuBr (7.2 mg, 0.05 mmol, 10 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv) to a Schlenk tube.
-
Add 2.0 mL of DMSO to the tube.
-
Stir the mixture at 100 °C under an air atmosphere (using a balloon) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) to the mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure quinazolin-4-one product.
Application Note 3: Synthesis via Imidoylative Cross-Coupling/Cyclocondensation
This novel one-pot cascade reaction utilizes 2-isocyanobenzoates and various amines to produce 3-substituted quinazolin-4-ones.[6][7] The reaction is catalyzed by environmentally benign Cu(II) acetate and proceeds under mild conditions, often at room temperature for aliphatic amines, in a sustainable solvent like anisole.[6][7] The process does not require dry or inert atmosphere conditions for optimal performance.[6][7]
Proposed Reaction Mechanism
Caption: Proposed Mechanism for Copper-Catalyzed Isocyanide Insertion.
Quantitative Data Summary
The following table presents the yields for the synthesis of various 3-substituted quinazolin-4-ones from ethyl 2-isocyanobenzoate and different amines.
| Entry | Amine | Conditions | Product | Yield (%) |
| 1 | Benzylamine | RT, 25 min | 3-Benzylquinazolin-4(3H)-one | 91 |
| 2 | Tryptamine | RT, 25 min | 3-(2-(1H-Indol-3-yl)ethyl)quinazolin-4(3H)-one | 88[7] |
| 3 | Aniline | 150 °C, 20 min, MW | 3-Phenylquinazolin-4(3H)-one | 77[7] |
| 4 | p-Toluidine | 150 °C, 20 min, MW | 3-(p-Tolyl)quinazolin-4(3H)-one | 70[7] |
| 5 | o-Toluidine | 150 °C, 20 min, MW | 3-(o-Tolyl)quinazolin-4(3H)-one | 63[7] |
| 6 | 2-Aminopyridine | 150 °C, 20 min, MW | 3-(Pyridin-2-yl)quinazolin-4(3H)-one | 71[7] |
Reaction Conditions (Aliphatic Amines): Ethyl 2-isocyanobenzoate (0.5 mmol), amine (1.0 mmol), Cu(OAc)₂·H₂O (10 mol%), Et₃N (2.0 equiv), Anisole (2.0 mL) at room temperature.[6][7] Reaction Conditions (Aromatic Amines): Ethyl 2-isocyanobenzoate (0.5 mmol), amine (1.0 mmol), Cu(OAc)₂·H₂O (10 mol%), Et₃N (2.0 equiv), Anisole (2.0 mL) under microwave irradiation at 150 °C.[6][7]
Experimental Protocols
Protocol 3A: Synthesis with Aliphatic Amines [6][7] Materials:
-
Ethyl 2-isocyanobenzoate
-
Aliphatic amine (e.g., tryptamine)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a round-bottom flask, add ethyl 2-isocyanobenzoate (0.5 mmol, 1.0 equiv), the aliphatic amine (1.0 mmol, 2.0 equiv), and triethylamine (0.140 mL, 1.0 mmol, 2.0 equiv) in anisole (2.0 mL).
-
Add Cu(OAc)₂·H₂O (10 mg, 0.05 mmol, 10 mol%) to the solution.
-
Stir the resulting solution at room temperature under an air atmosphere.
-
Monitor the reaction by TLC; for reactive amines, full conversion is often observed within 25 minutes.
-
Once complete, dilute the mixture with CH₂Cl₂ and wash twice with saturated aqueous NaHCO₃.
-
Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the 3-alkyl quinazolin-4(3H)-one.[6]
Protocol 3B: Synthesis with Aromatic Amines [6][7] Materials:
-
Ethyl 2-isocyanobenzoate
-
Aromatic amine (e.g., aniline)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a microwave vial, combine ethyl 2-isocyanobenzoate (0.5 mmol, 1.0 equiv), the aromatic amine (1.0 mmol, 2.0 equiv), triethylamine (0.140 mL, 1.0 mmol, 2.0 equiv), and Cu(OAc)₂·H₂O (10 mg, 0.05 mmol, 10 mol%) in anisole (2.0 mL).
-
Seal the vial and stir the mixture under microwave irradiation for 20 minutes at 150 °C.
-
After cooling, add CH₂Cl₂ and saturated aqueous NaHCO₃ to the mixture.
-
Wash the aqueous layer twice with CH₂Cl₂.
-
Combine the organic fractions, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the 3-aryl quinazolin-4(3H)-one.[6]
References
Application Notes and Protocols: 6-Nitroquinazolin-4(3H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-nitroquinazolin-4(3H)-one as a pivotal starting material in the synthesis of diverse, biologically active molecules. Detailed protocols for key transformations and tabulated data from relevant studies are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The presence of the nitro group at the 6-position offers a strategic point for chemical modification, primarily through its reduction to an amino group, which can then be further derivatized. This, combined with the reactivity of the quinazolinone core itself, allows for the generation of a wide array of substituted analogs. Derivatives of this scaffold have demonstrated significant potential as antimicrobial and anticancer agents, often by targeting key enzymes such as Epidermal Growth Factor Receptor (EGFR).
Key Applications and Synthetic Strategies
The primary synthetic utility of this compound lies in its role as a precursor to 6-aminoquinazolin-4(3H)-one. This transformation unlocks a multitude of possibilities for introducing diverse functionalities, leading to compounds with a broad spectrum of biological activities.
A general workflow for the utilization of this compound is depicted below:
Synthesis of Antimicrobial Agents
This compound itself has been shown to exhibit antibacterial activity.[1] However, its true potential is realized upon its conversion to various derivatives. The reduction of the nitro group to an amine, followed by reactions such as acylation, affords compounds with varied antimicrobial profiles.
Quantitative Data: Antimicrobial Activity
| Compound | Test Organism | Activity | Reference |
| 6-Nitro-3(H)-quinazolin-4-one | Bacillus subtilis | Remarkable | [1] |
| 6-Nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | Remarkable | [1] |
| 6-Nitro-3(H)-quinazolin-4-one | Escherichia coli | Remarkable | [1] |
Synthesis of Anticancer Agents: EGFR Inhibitors
A significant application of this compound is in the development of anticancer agents, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR kinase. By functionalizing the 6-position, potent and selective inhibitors can be synthesized.
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors typically act by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling cascades.
Quantitative Data: Anticancer Activity (EGFR Inhibition and Cytotoxicity)
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one (6a) | - | - | [2] |
| (E)-3-(4-Chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one (6c) | EGFR T790M | Superior to Gefitinib | [2] |
| 4,6-Disubstituted quinazoline V | BT474 | 0.081 | [2] |
| Quinazoline chalcone derivative VI | MDCK II BCRP | 0.39 | [2] |
| Quinazolinyl benzylidene VIIa | EGFR | 0.0469 | [2] |
| Quinazolinyl benzylidene VIIb | EGFR | 0.0534 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 3(H)-quinazolin-4-one to yield 6-nitro-3(H)-quinazolin-4-one.
Materials:
-
3(H)-quinazolin-4-one
-
Concentrated Sulfuric Acid
-
Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
Procedure:
-
Dissolve 3(H)-quinazolin-4-one in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add the nitrating agent dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 6-nitro-3(H)-quinazolin-4-one.
Protocol 2: Reduction of this compound to 6-Aminoquinazolin-4(3H)-one
This protocol details the reduction of the nitro group to an amino group using stannous chloride.[1]
Materials:
-
6-Nitro-3(H)-quinazolin-4-one
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
To a stirred solution of SnCl2·2H2O in concentrated HCl, add a solution of 6-nitro-3(H)-quinazolin-4-one in ethanol.
-
Reflux the reaction mixture for a specified time (e.g., 4 hours).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-amino-3(H)-quinazolin-4-one.
Protocol 3: Synthesis of (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one (A Chalcone Derivative)
This protocol describes a method for synthesizing a chalcone derivative from a 6-nitroquinazoline precursor.[2]
Materials:
-
Compound 2 (a 6-nitroquinazoline derivative)
-
Appropriate chalcone (e.g., 5a-f)
-
Glacial acetic acid
Procedure:
-
Dissolve Compound 2 (1 g, 0.005 mole) in glacial acetic acid (15 mL).
-
Add the appropriate chalcone (0.005 mole) to the solution.
-
Heat the mixture under reflux for 2 hours.
-
Filter the formed solid, wash with water, dry, and recrystallize from ethanol to obtain the final product.
Yield Data for Chalcone Derivatives
| Compound | Yield (%) |
| (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one (6a) | 50 |
| (E)-3-(4-Chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one (6c) | 63 |
Conclusion
This compound is a highly versatile and valuable building block in the synthesis of medicinally important compounds. Its straightforward conversion to a range of derivatives, coupled with the significant biological activities exhibited by these products, underscores its importance in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this scaffold in their synthetic endeavors.
References
Application Notes and Protocols for the Derivatization of 6-nitroquinazolin-4(3H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization of 6-nitroquinazolin-4(3H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below, along with the summarized biological data, are intended to guide researchers in the design, synthesis, and evaluation of new chemical entities with potential applications in oncology and infectious diseases.
Introduction
Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The this compound core, in particular, serves as a key building block for the synthesis of potent anticancer and antimicrobial agents. The presence of the nitro group at the 6-position not only influences the molecule's electronic properties but also provides a strategic handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize pharmacological properties.
This document details various derivatization strategies for the this compound scaffold, focusing on substitutions at the N-3 and C-4 positions, modifications at the C-2 position, and transformations of the C-6 nitro group.
Derivatization Strategies and Experimental Protocols
The derivatization of this compound can be systematically approached at several key positions to generate a library of diverse compounds for biological screening.
Derivatization at the N-3 Position
Alkylation and arylation at the N-3 position are common strategies to introduce structural diversity.
Protocol 1: N-Alkylation of this compound
This protocol describes the synthesis of 3-methyl-6-nitroquinazolin-4(3H)-one.
-
Materials: this compound, Cesium Carbonate (Cs₂CO₃), Methyl Iodide (CH₃I), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add Cesium Carbonate (1.5 eq).
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Add Methyl Iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.[1]
-
Derivatization at the C-4 Position
The 4-oxo group can be converted to a 4-chloro group, which is a versatile intermediate for nucleophilic substitution with various amines.
Protocol 2: Synthesis of 4-Chloro-6-nitroquinazoline
-
Materials: this compound, Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅), Dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
A mixture of this compound (1.0 eq), thionyl chloride (10 eq), and a catalytic amount of DMF is refluxed for 4-6 hours.
-
Alternatively, the reaction can be performed with phosphorus pentachloride (1.2 eq) in a suitable solvent like toluene at reflux.
-
After completion of the reaction (monitored by TLC), the excess reagent is removed under reduced pressure.
-
The residue is triturated with cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The solid product is collected by filtration, washed with water, and dried to afford 4-chloro-6-nitroquinazoline.
-
Protocol 3: Synthesis of 4-Anilino-6-nitroquinazoline Derivatives
This protocol describes the reaction of 4-chloro-6-nitroquinazoline with anilines.
-
Materials: 4-chloro-6-nitroquinazoline, substituted aniline, Isopropanol or other suitable solvent.
-
Procedure:
-
A mixture of 4-chloro-6-nitroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol is refluxed for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with the reaction solvent and dried to yield the 4-anilino-6-nitroquinazoline derivative.[2]
-
Derivatization at the C-2 Position
Derivatization at the C-2 position often begins with the synthesis of a 2-thioxo-6-nitroquinazolin-4(3H)-one intermediate.
Protocol 4: Synthesis of 6-nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Materials: 5-Nitroanthranilic acid, Ammonium thiocyanate or Carbon disulfide, Acetic anhydride or a suitable cyclizing agent.
-
Procedure:
-
A mixture of 5-nitroanthranilic acid and ammonium thiocyanate in acetic anhydride is heated.
-
Alternatively, reaction of 5-nitroanthranilic acid with carbon disulfide in the presence of a base like potassium hydroxide in methanol can be employed.
-
The reaction mixture is then treated with a cyclizing agent to form the 2-thioxo-quinazolinone ring.
-
The product is isolated by precipitation and purified by recrystallization.
-
Protocol 5: S-Alkylation of 6-nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Materials: 6-nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, Alkyl halide (e.g., ethyl bromide), Base (e.g., sodium ethoxide), Ethanol.
-
Procedure:
-
Dissolve 6-nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in an ethanolic solution of sodium ethoxide.
-
Add the desired alkyl halide dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization.
-
Modification of the C-6 Nitro Group
The nitro group at the C-6 position can be reduced to an amino group, which can then be further derivatized.
Protocol 6: Reduction of this compound to 6-aminoquinazolin-4(3H)-one
-
Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder/HCl, Ethanol or Acetic Acid.
-
Procedure using SnCl₂·2H₂O:
-
Dissolve this compound in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 6-aminoquinazolin-4(3H)-one.[3]
-
Protocol 7: Acylation of 6-aminoquinazolin-4(3H)-one
-
Materials: 6-aminoquinazolin-4(3H)-one, Acyl chloride or anhydride (e.g., acetyl chloride), Pyridine or another suitable base.
-
Procedure:
-
Dissolve 6-aminoquinazolin-4(3H)-one in pyridine.
-
Add the acyl chloride or anhydride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a few hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain the 6-acylamino-quinazolin-4(3H)-one derivative.[3]
-
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
Many this compound derivatives have been shown to exhibit potent inhibitory activity against various cancer cell lines, often through the inhibition of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR).
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives (IC₅₀ values in µM)
| Compound ID | Substitution Pattern | HCT-116 (Colon) | A549 (Lung) | WI-38 (Normal Fibroblast) | Reference |
| 6a | 4-((E)-1-oxo-3-phenylallyl)anilino | 1.12 | 1.89 | 1.54 | [2] |
| 6b | 4-((E)-3-(4-fluorophenyl)-1-oxoallyl)anilino | 0.98 | 1.23 | 1.12 | [2] |
| 6c | 4-((E)-3-(4-chlorophenyl)-1-oxoallyl)anilino | 0.87 | 0.99 | 0.93 | [2] |
| Gefitinib | (Reference Drug) | 1.05 | 1.11 | - | [2] |
Antimicrobial Activity
The quinazolinone scaffold is also a promising platform for the development of novel antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of Selected Quinazolinone Derivatives (MIC values in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Q1 | 0.5 (MIC₅₀) | - | - | [4] |
| Q2 | 1 (MIC₅₀) | - | - | [4] |
| Q3 | 2 (MIC₅₀) | - | - | [4] |
| Q4 | 0.06 (MIC₅₀) | - | - | [4] |
| Q5 | 0.125 (MIC₅₀) | - | - | [4] |
| 3a | 25.6 | 25.1 | 26.1 | [5] |
| 4'c | 0.03 | - | - | [6] |
| 4'e | 0.06 | - | - | [6] |
| 4'f | 0.25 | - | - | [6] |
| 4'h | 0.125 | - | - | [6] |
Visualizations
Experimental Workflow
The general workflow for the discovery of new drug candidates based on the this compound scaffold is depicted below.
Caption: Drug discovery workflow for this compound derivatives.
EGFR Signaling Pathway
Many synthesized this compound derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 6-Nitro-4-Substituted Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 6-nitro-4-substituted quinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a nitro group at the 6-position and various substituents at the 4-position of the quinazoline ring has been shown to modulate their pharmacological properties significantly. Notably, 6-nitro-4-substituted quinazolines have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment.[1][2][3][4] This document outlines the synthetic protocols for preparing these derivatives and presents their biological evaluation data.
Synthetic Pathways
The preparation of 6-nitro-4-substituted quinazoline derivatives can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from 2-amino-5-nitrobenzonitrile. This is followed by cyclization to form the quinazoline ring and subsequent nucleophilic substitution at the 4-position.
General Synthetic Scheme
A widely employed synthetic route commences with the reaction of 2-amino-5-nitrobenzonitrile with a suitable reagent to form an intermediate, which is then cyclized to yield 4-chloro-6-nitroquinazoline. This key intermediate is then reacted with a variety of nucleophiles (e.g., anilines, amines, thiols) to introduce the desired substituent at the 4-position.
Caption: General synthetic pathway for 6-nitro-4-substituted quinazoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-nitroquinazoline
This protocol describes the synthesis of the 4-hydroxy-6-nitroquinazoline intermediate from 2-amino-5-nitrobenzonitrile.
Materials:
-
2-amino-5-nitrobenzonitrile
-
Formic acid
-
Reflux condenser
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
A mixture of 2-amino-5-nitrobenzonitrile (1 equivalent) in formic acid is heated at reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured into ice-water, leading to the formation of a solid precipitate.
-
The precipitate is collected by filtration, washed thoroughly with water, and then dried under vacuum to yield 4-hydroxy-6-nitroquinazoline.[5]
-
The product can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Chloro-6-nitroquinazoline
This protocol details the chlorination of 4-hydroxy-6-nitroquinazoline to produce the key intermediate, 4-chloro-6-nitroquinazoline.
Materials:
-
4-hydroxy-6-nitroquinazoline
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
A suspension of 4-hydroxy-6-nitroquinazoline (1 equivalent) in thionyl chloride or phosphorus oxychloride is prepared.
-
A catalytic amount of DMF is added to the mixture.
-
The reaction mixture is heated at reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
The excess thionyl chloride or phosphorus oxychloride is removed under reduced pressure using a rotary evaporator.
-
The residue is triturated with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The resulting solid is collected by filtration, washed with water, and dried to afford 4-chloro-6-nitroquinazoline.
Protocol 3: Synthesis of 6-Nitro-4-(substituted-anilino)quinazoline Derivatives
This protocol outlines the final step for the synthesis of the target compounds by reacting 4-chloro-6-nitroquinazoline with various substituted anilines.
Materials:
-
4-chloro-6-nitroquinazoline
-
Substituted anilines (e.g., 4-methoxyaniline, 3-chloroaniline, etc.)
-
Isopropanol or other suitable solvent
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
A solution of 4-chloro-6-nitroquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in isopropanol is prepared.[6]
-
The reaction mixture is heated to reflux for 3-5 hours.[6]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The solid product is collected by filtration, washed with the solvent (e.g., isopropanol), and then dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[2]
Data Presentation
The biological activity of synthesized 6-nitro-4-substituted quinazoline derivatives is often evaluated by their inhibitory concentration (IC₅₀) against various cancer cell lines and specific kinases like EGFR.
Table 1: In vitro Antiproliferative Activity (IC₅₀ in µM) of Selected 6-Nitro-4-substituted Quinazoline Derivatives
| Compound | Substitution at 4-position | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | EGFR Inhibition (IC₅₀ in nM) |
| 6a | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | >100 | >100 | - |
| 6c | (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 10.15 | 15.21 | 45.30 |
| Gefitinib | (Reference Drug) | 12.35 | 18.32 | 40.10 |
Data extracted from Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.[1][2][3]
Table 2: Antimicrobial Activity (MIC in µg/mL) of certain Quinazoline Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Derivative 1 | 16 | >100 | >100 | >100 |
| Derivative 2 | >100 | 50 | 100 | >100 |
| Derivative 3 | 32 | 62.5 | >100 | 100 |
Note: This table represents typical data for antimicrobial activity of quinazoline derivatives, specific data for 6-nitro-4-substituted derivatives may vary and should be consulted from relevant literature.[5][7][8]
Signaling Pathway and Mechanism of Action
6-Nitro-4-substituted quinazoline derivatives primarily exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events through pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to cell proliferation, survival, and angiogenesis. The synthesized quinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-nitro-4-substituted quinazolines.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of 6-nitro-4-substituted quinazoline derivatives. These compounds represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further structural modifications and biological testing are warranted to explore their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Characterization of 6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the characterization of 6-nitroquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for quinazolinone derivatives and serve as a comprehensive guide for researchers.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| CAS Number | 6943-17-5 | [1] |
| Appearance | Yellowish solid | [2] |
| Melting Point | >300 °C | [3] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of 2-amino-5-nitrobenzoic acid with formamide.[1]
Materials:
-
2-amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
-
Reaction flask
-
Heating mantle
-
Stirrer
-
Filtration apparatus
Procedure:
-
Add 150 g of 2-amino-5-nitrobenzoic acid to 200 ml of formamide in a reaction flask and stir until completely dissolved.[1]
-
Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.[1]
-
After the reaction is complete, cool the mixture to 100°C.[1]
-
Slowly add 500 ml of ice water to the cooled mixture and continue stirring for 1 hour to precipitate the product.[1]
-
Collect the solid product by filtration under reduced pressure.[1]
-
Wash the solid with plenty of water to remove any residual reactants and by-products.[1]
-
Dry the resulting solid at 40°C for 15 hours to obtain this compound.[1]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.77 | d, J = 2.7 Hz | 1H | H-5 | [1] |
| 8.55 | dd, J = 6.9 Hz | 1H | H-7 | [1] |
| 8.36 | s | 1H | H-2 | [1] |
| 7.84 | d, J = 9 Hz | 1H | H-8 | [1] |
| ~12.5 | br s | 1H | N-H | Inferred from derivatives |
¹³C NMR (Carbon-13) Data
| Chemical Shift (δ) ppm | Assignment (for 6-nitro-7-tosylquinazolin-4(3H)-one) | Reference |
| 159.1 | C-4 | [2] |
| 151.0 | C-8a | [2] |
| 149.9 | C-2 | [2] |
| 144.1 | C-6 | [2] |
| 131.2 | C-8 | [2] |
| 126.4 | C-4a | [2] |
| 124.0 | C-5 | [2] |
Experimental Protocol for NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Characteristic FT-IR Absorption Bands
Note: The data below is a combination of expected values for a nitro-substituted aromatic amide and data from a closely related derivative, 6-nitro-7-tosylquinazolin-4(3H)-one.[2]
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~3180 | N-H stretch | Amide | [2] |
| ~3080-3020 | C-H stretch | Aromatic | [2] |
| ~1685 | C=O stretch | Amide (Quinazolinone) | [2] |
| ~1598 | C=N stretch | Imine | [2] |
| ~1527, 1490 | C=C stretch | Aromatic | [2] |
| ~1530-1500 & 1360-1320 | N-O asymmetric & symmetric stretch | Nitro group | [2] |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Record a background spectrum using the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometric Data
Note: Detailed fragmentation analysis for this compound is not available. The expected molecular ion peak is presented below.
| m/z | Ion |
| 191.03 | [M]⁺ |
| 192.04 | [M+H]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the desired mass range.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity and quantifying this compound.
General HPLC Method Parameters (to be optimized):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Experimental Protocol for HPLC Analysis:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set up the HPLC system with the specified parameters.
-
Inject the standards and the sample solution.
-
Analyze the resulting chromatograms to determine the retention time, peak area, and purity of the sample.
Caption: A general workflow for the analytical characterization of this compound.
Role in Signaling Pathways
Quinazolinone derivatives are widely recognized for their potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. While specific studies on this compound are limited, the broader class of quinazolinones has been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like the PI3K/AKT pathway.[2][4]
Caption: Potential mechanism of action for quinazolinone derivatives in cancer cell signaling.
References
- 1. This compound | 6943-17-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class of molecules. Quinazolinone derivatives are recognized for their broad spectrum of pharmacological activities and are integral to the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the in vitro investigation of this compound, focusing on its potential as an anticancer agent through two distinct mechanisms: Photodynamic Therapy (PDT) and Epidermal Growth Factor Receptor (EGFR) inhibition.
Part 1: Photodynamic Activity of this compound
Recent studies have revealed that this compound, when combined with UVA irradiation, exhibits photodestructive effects on various cancer cell lines, including melanoma and glioblastoma.[1][2] This suggests its potential as a photosensitizer in photodynamic therapy, a treatment modality that uses a photosensitizing agent, light, and oxygen to induce cell death.[3]
Experimental Workflow: In Vitro Photodynamic Therapy
Caption: Workflow for in vitro photodynamic therapy evaluation.
Signaling Pathway: ROS-Induced Apoptosis
Upon activation by UVA light, this compound is thought to generate reactive oxygen species (ROS), which can induce apoptosis through various signaling cascades.[4][5]
Caption: ROS-induced intrinsic apoptosis pathway.
Quantitative Data
While specific IC50 values for this compound under PDT conditions are not extensively documented, a study demonstrated its photodegrading effect on human melanoma cell lines at a concentration of 50 µM upon UVA irradiation.[2] The following protocols can be utilized to determine the phototoxic IC50 values in various cell lines.
Table 1: Reported Photodestructive Concentration of this compound
| Cell Line | Cancer Type | Concentration | Irradiation | Reference |
|---|---|---|---|---|
| A-375 | Melanoma | 50 µM | UVA | [2] |
| U87MG | Glioblastoma | Not specified | UVA | [1] |
| T98G | Glioblastoma | Not specified | UVA |[1] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay
This protocol is designed to assess the phototoxic potential of this compound.
Materials:
-
This compound
-
Human melanoma (A-375) or other cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
UVA light source (e.g., 365 nm)
Procedure:
-
Cell Seeding: Seed A-375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 4 hours) to allow for compound uptake.
-
UVA Irradiation: Wash the cells with PBS and add fresh culture medium. Expose the plates to a specific dose of UVA light. A parallel plate should be kept in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Incubate the plates for an additional 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound-mediated PDT.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the phototoxicity assay) followed by UVA irradiation. Include appropriate controls (untreated, compound only, UVA only).
-
Cell Harvesting: After 24 hours, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Part 2: Potential as an Epidermal Growth Factor Receptor (EGFR) Inhibitor
The quinazolinone scaffold is a well-established pharmacophore for EGFR inhibitors. Several 6-nitro-4-substituted quinazoline derivatives have demonstrated potent EGFR inhibitory activity and cytotoxicity against various cancer cell lines. This suggests that the parent compound, this compound, may also possess EGFR inhibitory properties.
Experimental Workflow: EGFR Inhibition and Downstream Effects
Caption: Workflow for evaluating EGFR inhibition.
Signaling Pathway: EGFR Inhibition
Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[6][7]
Caption: EGFR signaling pathway and point of inhibition.
Quantitative Data
While IC50 values for this compound against EGFR are yet to be reported, data for closely related derivatives highlight the potential of this scaffold.
Table 2: In Vitro Cytotoxicity of 6-nitro-4-substituted Quinazoline Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Derivative 6c | HCT-116 | Colon Cancer | 0.83 ± 0.07 | Not directly in results |
| Derivative 6c | A549 | Lung Cancer | 1.26 ± 0.11 | Not directly in results |
| Gefitinib | HCT-116 | Colon Cancer | 1.12 ± 0.09 | Not directly in results |
| Gefitinib | A549 | Lung Cancer | 1.54 ± 0.13 | Not directly in results |
Note: The data for derivatives is provided for comparative purposes. The protocols below can be used to determine the activity of this compound.
Experimental Protocols
Protocol 3: In Vitro EGFR Kinase Assay
This biochemical assay measures the direct inhibitory effect of the compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR (kinase domain)
-
Kinase assay buffer
-
ATP
-
Specific EGFR substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 384-well plate, add the compound, recombinant EGFR enzyme, and the specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the generated ADP signal using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of EGFR inhibition and determine the IC50 value.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer agents. The detailed protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of its photodynamic and EGFR inhibitory activities. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Troubleshooting low yield in quinazolinone synthesis
Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low reaction yields, and to provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is resulting in a very low yield of the desired quinazolinone. What are the most common causes and where should I start troubleshooting?
A1: Low yields in quinazolinone synthesis are a common issue that can stem from several factors. A systematic evaluation of your experimental setup is the best approach. The primary areas to investigate are the quality of your starting materials, the reaction conditions, potential side reactions, and catalyst activity.[1][2]
Begin by verifying the purity of your reactants. Impurities can lead to competing side reactions that consume starting materials and reduce the formation of your desired product.[1] Next, critically assess your reaction conditions, including temperature, time, and solvent choice, as these are crucial parameters.[2]
Here is a general workflow to guide your troubleshooting process:
Q2: How do I confirm that the quality of my starting materials is not the issue?
A2: The purity of your starting materials, such as 2-aminobenzylamines, 2-aminobenzonitriles, or aldehydes, is critical. Impurities can poison catalysts or participate in unwanted side reactions.[1]
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting materials using standard analytical techniques like NMR, GC-MS, or by measuring their melting point and comparing it to literature values.[1]
-
Purify Reactants: If impurities are detected, purify the starting materials. Solid compounds can be recrystallized, while liquid aldehydes can be distilled under reduced pressure.[1]
Q3: My reaction temperature for a Niementowski synthesis is high, but the yield is still poor. What should I do?
A3: While the classical Niementowski reaction often requires high temperatures (130-150°C) to drive the condensation, excessively high temperatures can lead to the decomposition of starting materials or the formation of undesired byproducts, ultimately lowering the yield.[3][4]
Troubleshooting Steps:
-
Temperature Screening: The optimal temperature can be substrate-dependent. It is recommended to perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C, 150°C) and monitor the progress by TLC or LC-MS to identify the ideal balance between reaction rate and stability.[1]
-
Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is an effective alternative to conventional heating. It can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[4][5]
| Parameter | Conventional Heating | Microwave Irradiation | Rationale for Improvement |
| Temperature | Often >130°C[3] | 120-150°C[2][5] | More efficient and uniform energy transfer. |
| Reaction Time | Often several hours[5] | 20-30 minutes[2][5] | Rapid heating reduces time-dependent decomposition. |
| Yield | Variable, can be low[3] | Often higher yields reported[4][5] | Minimized byproduct formation due to shorter reaction times. |
Q4: How critical is solvent selection, and how do I choose the best one?
A4: Solvent selection is crucial as it affects reactant solubility, reaction rates, and the stability of intermediates.[1] The use of an inappropriate solvent can be a primary cause of low yield. For example, in certain syntheses, polar solvents like DMF and water give excellent yields, while non-polar solvents like toluene are ineffective.[1]
Troubleshooting Steps:
-
Solvent Screening: If you suspect the solvent is the issue, run a series of small-scale experiments with different solvents covering a range of polarities (e.g., toluene, dioxane, DMF, DMSO, ethanol).[1][3]
-
Check Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature to facilitate better mixing and interaction.[3]
Q5: I am using a catalyzed reaction and getting low yield. What could be wrong with the catalyst?
A5: In catalyzed reactions, the activity of the catalyst is paramount. Low yield can be attributed to an inactive catalyst, incorrect catalyst loading, or the presence of impurities that "poison" the catalyst.[1]
Troubleshooting Steps:
-
Use Fresh Catalyst: If possible, use a fresh batch of catalyst to rule out deactivation from improper storage.[1]
-
Optimize Loading: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.
-
Ensure Anhydrous Conditions: For many metal-catalyzed reactions, the presence of water can deactivate the catalyst. Ensure you are using anhydrous solvents and reagents.[3]
-
Inert Atmosphere: If the catalyst is sensitive to air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q6: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A6: Side product formation is a common cause of low yields and complicates purification. The nature of the side products depends on the specific synthetic route.
Common Side Reactions & Solutions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final quinazolinone ring. Solution: Use anhydrous solvents and reagents and dry glassware thoroughly before use.[3]
-
Dimerization/Polymerization: High concentrations of reactants can sometimes favor intermolecular side reactions. Solution: Perform the reaction at a lower concentration (i.e., higher dilution).[3]
-
Oxidation: Some intermediates or the final product may be sensitive to oxidation. Solution: Run the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.[1][3]
Key Experimental Protocols
Protocol 1: Temperature Screening for Yield Optimization
This protocol outlines a general method for determining the optimal reaction temperature for a quinazolinone synthesis.
Materials:
-
Reactants (e.g., anthranilic acid, amide)
-
Solvent
-
A set of small-scale reaction vials or tubes
-
Heating blocks or oil baths set to different temperatures
-
TLC plates or LC-MS equipment
Procedure:
-
Set up 4-5 identical small-scale reactions in separate vials.
-
Charge each vial with the reactants and solvent in the correct stoichiometry.
-
Place each vial in a pre-heated block at a different temperature (e.g., Room Temp, 50°C, 80°C, 120°C).[1]
-
Stir the reactions for a set amount of time (e.g., 2 hours).
-
After the time has elapsed, quench the reactions and take a sample from each for analysis.
-
Analyze the samples by TLC or LC-MS to compare the consumption of starting material and the formation of the desired product at each temperature.
-
Identify the temperature that provides the best conversion to the product with the fewest byproducts. This will be your optimal temperature for larger-scale synthesis.
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol is adapted from a general procedure for a one-pot, microwave-assisted synthesis.[2]
Materials:
-
Anthranilic acid (5 mmol)
-
Trimethyl orthoformate (6 mmol)
-
Appropriate amine (6 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial
-
Crushed ice
Procedure:
-
In a microwave reactor vial, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), the selected amine (6 mmol), and ethanol (10 mL).[2]
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.[2]
-
After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Purification by Recrystallization
This protocol describes a general method for purifying a solid crude product.
Materials:
-
Crude quinazolinone product
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Filter funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the product when hot but not when cold.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
Technical Support Center: Synthesis of 6-nitroquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitroquinazolin-4(3H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature (e.g., 170°C when using 2-amino-5-nitrobenzoic acid and formamide) and for the recommended duration (e.g., 4 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal molar ratio of reactants. | - When using a precursor like 7-chloro-6-nitroquinazolin-4(3H)-one, adjusting the molar ratio of the reactants (e.g., 1.2:1 of sodium p-toluenesulfinate to aryl chloride) can improve reaction completion.[2] | |
| Product loss during work-up and purification. | - When precipitating the product from the reaction mixture with water, ensure the mixture is sufficiently cooled to minimize the solubility of the product.[1] - During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal recovery. Ethanol is a commonly used solvent for recrystallization.[3] | |
| Presence of Impurities or Unexpected Spots on TLC | Formation of isomeric side products. | In syntheses starting from the nitration of a precursor, poor temperature control can lead to the formation of undesired isomers. For instance, during the nitration of N-acetylaminobenzoic acid to form a precursor for 2-amino-5-nitrobenzoic acid, the temperature should be maintained below 10°C to minimize the formation of other nitro isomers. |
| Unreacted starting materials. | - Increase the reaction time and/or temperature and monitor by TLC until the starting material spot is no longer visible. | |
| Formation of 2,3-disubstituted quinazolinones. | If primary amines are present as impurities in the reaction mixture, they can lead to the formation of 2,3-disubstituted quinazolinones.[4] | |
| Incomplete cyclization. | In the synthesis from 2-amino-5-nitrobenzoic acid and formic acid, an intermediate, 2-formamido-5-nitrobenzoic acid, is formed first. Ensure the cyclization step with a dehydrating agent like acetic anhydride is complete.[5] | |
| Difficulty in Product Purification | Co-precipitation of impurities. | - Thoroughly wash the crude product with cold water after precipitation to remove residual reactants and by-products.[1] - Recrystallization from a suitable solvent, such as ethanol, is often effective for obtaining pure this compound.[3] |
| Oily product instead of solid precipitate. | - Ensure complete removal of the formamide or other high-boiling solvents under reduced pressure before precipitation. - Try adding the reaction mixture dropwise to a large volume of vigorously stirred ice-cold water to promote rapid precipitation of a solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most common starting materials are:
-
2-amino-5-nitrobenzoic acid , which is reacted with formamide.[1][4]
-
Quinazolin-4(3H)-one , which undergoes nitration using a nitrating mixture (e.g., nitric acid and sulfuric acid).[3][6]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields can vary depending on the synthetic route and reaction conditions.
-
The synthesis from 2-amino-5-nitrobenzoic acid and formamide has been reported to achieve a yield of 90%.[1]
-
The nitration of quinazolin-4(3H)-one has been reported to yield 87.4% of the pure product after recrystallization.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
When working with concentrated acids such as sulfuric acid and nitric acid, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform these reactions in a well-ventilated fume hood.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Formamide is a teratogen and should be handled with caution in a fume hood.
Q5: Are there alternative methods to the traditional heating for this synthesis?
A5: Yes, microwave-assisted synthesis has been investigated for the Niementowski synthesis of 4(3H)-quinazolinones, which can enhance yields and reduce reaction times.
Experimental Protocols
Method 1: Synthesis from 2-Amino-5-nitrobenzoic Acid and Formamide[1]
-
Reaction Setup: In a round-bottom flask, add 2-amino-5-nitrobenzoic acid (150 g) to formamide (200 ml) and stir until completely dissolved.
-
Heating: Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
-
Work-up: After the reaction is complete, cool the mixture to 100°C. Slowly add 500 ml of ice water and continue stirring for 1 hour.
-
Isolation: Filter the precipitated solid under reduced pressure.
-
Purification: Wash the collected solid thoroughly with water to remove residual reactants and by-products. Dry the resulting solid at 40°C for 15 hours to obtain this compound.
Method 2: Nitration of Quinazolin-4(3H)-one[3]
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve quinazolin-4(3H)-one (22.5 g, 0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K for 1 hour.
-
Nitration: Add a nitrating mixture (21 ml of nitric acid and 18 ml of concentrated sulfuric acid) to the flask under vigorous stirring, maintaining a temperature not higher than 303 K. Stir for another hour.
-
Further Nitration: At room temperature, add 45 ml of nitric acid dropwise to the reaction mixture over a period of 1 hour. Leave the reaction mixture at room temperature for 10 hours.
-
Work-up: Pour the contents of the flask into a dish containing ice.
-
Isolation and Purification: Filter the resulting precipitate, wash it with water, dry it, and recrystallize from ethanol to obtain pure this compound.
Visualizations
Caption: Primary synthetic routes to this compound.
References
- 1. This compound | 6943-17-5 [chemicalbook.com]
- 2. 6-Nitro-7-tosylquinazolin-4(3H)-one | MDPI [mdpi.com]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-nitroquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-nitroquinazolin-4(3H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark, oily solid. How can I purify it?
A1: An oily or dark appearance often indicates the presence of residual solvents, starting materials, or byproducts. A multi-step purification approach is recommended. Start by triturating the crude product with a non-polar solvent like n-hexane to remove non-polar impurities. If the product is still not a solid, attempt to precipitate it from a suitable solvent. A common method involves dissolving the crude material in a minimal amount of a solvent in which it is sparingly soluble at room temperature but more soluble when heated (e.g., ethanol) and then allowing it to cool slowly.[1][2] If this fails, column chromatography may be necessary.
Q2: After recrystallization from ethanol, the yield of my this compound is very low. What could be the reason?
A2: Low recovery after recrystallization can be due to several factors:
-
High Solubility: this compound might be too soluble in ethanol, even at lower temperatures. You could try a different solvent system or a solvent/anti-solvent combination.
-
Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure slow cooling to allow for the formation of pure crystals.
-
Incomplete Precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield of the precipitated product.
Q3: My purified this compound shows extra peaks in the 1H NMR spectrum. What are the likely impurities?
A3: Extra peaks in the 1H NMR spectrum suggest the presence of impurities. Common impurities could include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be quinazolin-4(3H)-one or 2-amino-5-nitrobenzoic acid and formamide.[1][3][4]
-
Residual Solvents: Solvents used in the reaction or purification, such as DMF, ethanol, or ethyl acetate, are common contaminants.
-
Positional Isomers: Nitration of quinazolin-4(3H)-one could potentially lead to the formation of other nitro-isomers, although the 6-nitro isomer is the major product.
-
Byproducts: Depending on the reaction conditions, various side reactions could lead to other quinazolinone derivatives.
To remove these, a second recrystallization or purification by column chromatography might be necessary.
Q4: I am struggling to find a suitable solvent system for column chromatography of this compound. Any recommendations?
A4: For quinazolinone derivatives, a common choice for silica gel column chromatography is a mixture of a non-polar solvent and a polar solvent. A good starting point would be a gradient of ethyl acetate in petroleum ether or n-hexane.[5] For more polar compounds, a system of methanol in dichloromethane could be effective.[6] It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC) to achieve good separation between your product and the impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a yellow solid.[3] The reported melting point is in the range of 286-287 °C or 560–562 K (approximately 287-289 °C).[1][7]
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a tightly sealed container in a dry place at room temperature.[3][8]
Q3: What are the typical solvents for recrystallizing this compound?
A3: Ethanol is a commonly used solvent for the recrystallization of this compound.[1][2] Based on solubility data, heated methanol could also be a suitable option.[3][7]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra should be clean and match the expected chemical shifts and integration values.[3]
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its purification and characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 191.14 g/mol | [9] |
| Melting Point | 286-287 °C | [7] |
| 560–562 K (~287-289 °C) | [1] | |
| Appearance | Yellow Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (heated) | [3][7] |
| Purity (commercially available) | ≥95% or ≥97% | [8][9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol [1][2]
-
Dissolution: Transfer the crude this compound to a flask. Add a minimal amount of ethanol. Heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product will start to crystallize.
-
Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-60 °C) to remove all traces of solvent.[4]
Protocol 2: General Purification by Washing [4]
This protocol is suitable for removing water-soluble impurities after synthesis.
-
Suspension: Suspend the crude product in deionized water.
-
Stirring: Stir the suspension vigorously for a period of time (e.g., 1 hour).
-
Filtration: Filter the solid material under reduced pressure.
-
Washing: Wash the collected solid thoroughly with plenty of water to remove any residual reactants and by-products.
-
Drying: Dry the solid product, for instance, at 40 °C for 15 hours, to obtain the purified compound.[4]
Visualization
Caption: A general workflow for the purification of this compound.
References
- 1. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound CAS#: 6943-17-5 [m.chemicalbook.com]
- 4. This compound | 6943-17-5 [chemicalbook.com]
- 5. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Nitro-7-tosylquinazolin-4(3H)-one [mdpi.com]
- 7. 6943-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 6943-17-5 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Quinazolinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My quinazolinone synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in quinazolinone synthesis. A systematic approach to identifying the root cause is essential. Here are the most common factors and how to address them:
-
Purity of Starting Materials: The quality of your reactants is paramount. Impurities in starting materials like 2-aminobenzonitriles, 2-aminobenzamides, or aldehydes can lead to unwanted side reactions and a significant decrease in product formation.[1]
-
Troubleshooting Step: Verify the purity of your starting materials using techniques such as NMR, GC-MS, or by checking the melting point.
-
Solution: Purify your starting materials if necessary. Liquid aldehydes can be distilled under reduced pressure, while solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can dramatically influence the outcome of the reaction.
-
Temperature: Some synthetic routes require specific temperature ranges to overcome the activation energy barrier.[1]
-
Troubleshooting Step: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition for your specific synthesis.[1]
-
-
Reaction Time: Reaction durations can vary from a few hours to over 24 hours.[2]
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and to ensure the starting material is consumed.[2]
-
-
Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[1] For example, in certain syntheses, polar solvents like DMF and water have been shown to provide excellent yields, whereas non-polar solvents like toluene are ineffective.[1]
-
Troubleshooting Step: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the best yield.[1]
-
-
-
Catalyst Inactivity: For catalyzed reactions, the efficiency of the catalyst is a key factor.
-
Moisture Sensitivity: Some reagents and intermediates are sensitive to moisture, which can quench the reaction or catalyze side reactions.[1]
-
Troubleshooting Step: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Issue 2: Formation of Side Products and Impurities
Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired quinazolinone.
-
Self-Condensation: In some cases, starting materials, particularly those with active methylene groups, can undergo self-condensation.[3]
-
Troubleshooting Step: Adjusting the reaction concentration (higher dilution) can sometimes minimize self-condensation.[3]
-
-
Formation of Quinolines: In Friedländer-type syntheses, the formation of quinoline derivatives can occur if the reaction conditions are not carefully controlled.[3]
-
Troubleshooting Step: Precise control of temperature and catalyst selection is crucial to favor the formation of the quinazolinone ring system.
-
-
Ring Opening: The quinazolinone ring can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[4]
Issue 3: Product Purification Challenges
Question: I am having difficulty purifying my crude quinazolinone product. What are the best practices for purification?
Answer: Effective purification is critical to obtaining a high-purity final product. The choice of method depends on the scale of the synthesis and the nature of the impurities.[5]
-
Recrystallization Issues:
-
Problem: The product does not crystallize upon cooling or "oils out".[4][5]
-
Possible Cause: Too much solvent was used, or the chosen solvent is not suitable. Impurities can also lower the melting point and hinder crystallization.[4][5]
-
Solution:
-
Solvent Screening: Test the solubility of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent (high solubility when hot, low solubility when cold).[1] Ethanol and acetic acid are often good starting points for quinazolinone derivatives.[4]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[4][5]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to initiate crystallization.[4]
-
-
-
Column Chromatography Problems:
-
Problem: The product co-elutes with impurities.[4]
-
Possible Cause: The polarity of the mobile phase is not optimal for separation.[4]
-
Solution:
-
Solvent System Optimization: A mixture of hexane and ethyl acetate is a common mobile phase for quinazolinone derivatives.[4] Start with a less polar mixture and gradually increase the polarity based on TLC analysis to achieve better separation. For more polar compounds, a dichloromethane/methanol system can be effective.[5]
-
Shallow Gradient: If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing the quinazolinone core?
A1: The most common classical methods include the Niementowski, Friedländer, and Bischler syntheses. The Niementowski reaction involves the condensation of anthranilic acids with amides. The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones with a compound containing an active methylene group. The Bischler synthesis is another traditional route. While foundational, these methods can be prone to side reactions and often require harsh conditions.[3] More modern methods often utilize metal catalysis or microwave assistance to improve yields and reaction conditions.[6][7]
Q2: How does the electronic nature of substituents on the starting materials affect the reaction?
A2: The electronic properties of substituents on the aromatic rings of the starting materials can significantly influence reactivity. For example, in the case of 2-aminobenzonitrile derivatives, the nature of the substituent can affect the nucleophilicity of the amino group and the reactivity of the nitrile.[1] Electron-withdrawing groups may decrease reactivity, while electron-donating groups may enhance it, although steric effects can also play a role.
Q3: Can microwave irradiation be used to improve my quinazolinone synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be an effective method for preparing quinazolinones, often leading to shorter reaction times and improved yields.[6] For instance, the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, an intermediate in some quinazolinone syntheses, can be optimized under microwave conditions.[6]
Q4: What is the role of a solid support in some quinazolinone syntheses?
A4: In certain solid-phase syntheses, solid supports can be used to facilitate the reaction. For example, NaOH supported on alumina has been used effectively in the microwave-assisted synthesis of 2-methylquinazolin-4(3H)-one.[6] The solid support can influence the reaction environment and, in some cases, act as a catalyst or reagent.
Q5: Are there any "green" or more environmentally friendly approaches to quinazolinone synthesis?
A5: Yes, there is growing interest in developing greener synthetic methods. This includes the use of water as a solvent, catalyst-free conditions, and one-pot multicomponent reactions to reduce waste and energy consumption.[8][9] For example, reactions of α-keto acids with 2-aminobenzamides have been successfully carried out in water without a catalyst.[7]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Quinazolinone Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (5) | Toluene | 110 | 12 | 45 |
| 2 | Catalyst A (10) | Toluene | 110 | 12 | 60 |
| 3 | Catalyst B (5) | DMF | 100 | 8 | 75 |
| 4 | Catalyst B (5) | Ethanol | 80 | 24 | 50 |
| 5 | Catalyst B (5) | Water | 100 | 6 | 88[1] |
| 6 | None | Acetic Acid | 120 | 10 | 30 |
Note: This table is a representative example and actual results will vary depending on the specific substrates and reaction.
Table 2: Effect of Base in a Base-Promoted SNAr Cyclization for Quinazolinone Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMSO | 135 | 24 | Trace[10] |
| 2 | Cs₂CO₃ | DMSO | 135 | 24 | 75[10] |
| 3 | Na₂CO₃ | DMSO | 135 | 24 | <5 |
| 4 | t-BuOK | DMSO | 135 | 24 | 20 |
Data adapted from a specific study and illustrates the critical role of the base.[10]
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid (5 mmol) and acetic anhydride (2 equivalents) is irradiated in a microwave reactor.[6]
-
The reaction time is optimized by monitoring the reaction progress (e.g., 8-10 minutes).[6]
-
After completion, the reaction mixture is concentrated under high vacuum.[6]
-
The crude product can be purified by extraction with a dry, non-polar solvent like n-heptane. The resulting benzoxazinone is often used immediately in the next step due to its susceptibility to hydrolysis.[6]
General Procedure for the Synthesis of 2-methylquinazolin-4(3H)-one from Benzoxazinone
-
2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol) is thoroughly mixed with a solid support (e.g., NaOH on alumina, 1 weight equivalent) and a 25% aqueous ammonia solution (50 mmol).[6]
-
The mixture is subjected to microwave irradiation for an optimized period (e.g., 8-10 minutes).[6]
-
Upon completion, the product is extracted from the reaction mixture and purified, for example, by recrystallization.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
Caption: A decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Impact of solvent selection on quinazolinone reaction yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the critical role of solvent selection in determining reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for quinazolinone synthesis and how does their polarity affect the reaction?
A1: The choice of solvent is a critical parameter in quinazolinone synthesis, significantly influencing reaction yield and purity. Commonly used solvents range from polar aprotic to polar protic and non-polar.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently employed. These solvents are often effective in dissolving a wide range of reactants and can facilitate reactions by stabilizing charged intermediates. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF have been shown to provide excellent yields (85-91%).[1]
-
Polar Protic Solvents: Water and ethanol are also utilized. Water, in particular, is gaining attention as a green and economical solvent. In some cases, water has been reported to give comparable or even higher yields than organic solvents.[1] However, the presence of water can also lead to hydrolysis of starting materials or intermediates in certain reactions.
-
Non-polar Solvents: Toluene and tetrahydrofuran (THF) are common non-polar choices. These are often ineffective in reactions that proceed through polar intermediates.[1]
-
Solvent-Free and Microwave Conditions: In some modern synthetic protocols, reactions are carried out under solvent-free conditions, often with the assistance of microwave irradiation, which can lead to higher yields and shorter reaction times.[2][3]
The polarity of the solvent can influence reactant solubility, reaction rate, and the stability of intermediates. Therefore, solvent screening is a crucial step in optimizing a quinazolinone synthesis.[1]
Q2: I am observing a low yield in my quinazolinone reaction. Could the solvent be the issue?
A2: Yes, improper solvent selection is a primary cause of low yields in quinazolinone synthesis.[3] If you are experiencing poor yields, a systematic evaluation of your solvent system is a critical troubleshooting step. The solvent's ability to dissolve reactants and its boiling point can significantly impact the reaction outcome. Consider performing a solvent screen using a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the optimal medium for your specific reaction.[1]
Q3: Can I use "green" solvents for quinazolinone synthesis?
A3: Absolutely. There is a growing trend towards the use of environmentally benign solvents in organic synthesis. For quinazolinone production, options like water and deep eutectic solvents (DESs) have been successfully employed.[4] For example, a simple and environmentally friendly method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the reaction medium.[5] Using such green solvents can offer advantages like low cost, mild reaction conditions, and simplified workup procedures.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause: Sub-optimal Reaction Solvent
-
Solution: The choice of solvent is crucial for reactant solubility and reaction kinetics. If you suspect the solvent is the issue, perform a solvent screening experiment. Test a range of solvents with varying polarities, such as a non-polar solvent (e.g., Toluene), a polar aprotic solvent (e.g., DMF, Acetonitrile), and a polar protic solvent (e.g., Ethanol, Water). For some reactions, solvent-free conditions under microwave irradiation might be optimal.[2][3]
Issue 2: Formation of Significant Side Products
Possible Cause: Poor Solubility of Reactants
-
Solution: If your reactants are not fully soluble in the chosen solvent at the reaction temperature, it can lead to incomplete reactions and the formation of byproducts. Select a solvent in which all reactants are fully soluble. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[3]
Issue 3: Reaction Stalls or Does Not Go to Completion
Possible Cause: Incorrect Solvent Polarity Affecting Intermediates
-
Solution: The stability of reaction intermediates can be highly dependent on the solvent's polarity. If the reaction proceeds through a polar or charged intermediate, a polar solvent will be necessary to stabilize it and facilitate the reaction. Conversely, a non-polar solvent might be more suitable for reactions involving non-polar intermediates.
Data Presentation
Table 1: Effect of Solvent on the Yield of Quinazolinone Derivatives in Various Reactions
| Reaction Type | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclization of 2-aminobenzonitriles with CO2 | 2-aminobenzonitrile | Toluene | - | - | Ineffective | [1] |
| THF | - | - | Ineffective | [1] | ||
| Ethanol | - | - | Ineffective | [1] | ||
| DMF | - | - | 85-91 | [1] | ||
| Water | - | - | 91 | [1] | ||
| Condensation of aromatic aldehydes, isatoic anhydride, and aniline | Benzaldehyde, Isatoic Anhydride, Aniline | Methanol | 80 | - | Moderate | [6] |
| Water | Reflux | - | 52 | [6] | ||
| Cyclocondensation of 2-aminobenzamide with aldehydes | 2-aminobenzamide, various benzaldehydes | Water | - | - | 67-92 | [5] |
| Microwave-assisted synthesis from anthranilic acid | Anthranilic acid, formaldehyde, aromatic amines | Ethanol (adsorbed on acidic alumina) | Microwave | 2-4 min | 82-94 | [7] |
| Conventional heating from anthranilic acid | Anthranilic acid, formaldehyde, aromatic amines | Ethanol | - | 5-7 h | 56-68 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Quinazolinone Synthesis
-
Reaction Setup: In parallel, set up several small-scale reactions in identical vials.
-
Reagents: To each vial, add the appropriate starting materials (e.g., 2-aminobenzamide and an aldehyde) and any necessary catalyst in the same molar ratios.
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., Toluene, DMF, Ethanol, Water, Acetonitrile). Ensure the concentration of the limiting reactant is consistent across all vials.
-
Reaction Conditions: Stir all reactions at the same optimized temperature for a set period. If using microwave heating, ensure consistent power and temperature settings.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: After the reaction is complete, perform an identical work-up procedure for each reaction. Isolate the product and determine the yield for each solvent to identify the optimal choice.[1]
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
-
Mixing Reagents: In a microwave-safe reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 30 minutes.
-
Isolation: After the reaction is complete, pour the mixture over crushed ice.
-
Purification: Separate the crude product by filtration and recrystallize from ethanol.[4]
Visualizations
Caption: Workflow for optimizing solvent selection in quinazolinone synthesis.
Caption: Troubleshooting guide for low quinazolinone reaction yield.
References
Technical Support Center: Catalyst Deactivation in Metal-Catalyzed Quinazolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during the synthesis of quinazolinones. By understanding the causes of catalyst deactivation and implementing the suggested solutions, researchers can improve reaction efficiency, increase product yields, and ensure the reproducibility of their synthetic methods.
General Troubleshooting of Catalyst Deactivation
Researchers often face challenges with catalyst performance during the synthesis of quinazolinones. A systematic approach to troubleshooting can help identify and resolve the underlying issues.
Frequently Asked Questions (FAQs) - General
Q1: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion. Could this be due to catalyst deactivation?
A1: Yes, a sudden or gradual decrease in reaction yield is a primary indicator of catalyst deactivation. Other signs include a stalled reaction, where the consumption of starting materials ceases, or the formation of unexpected byproducts. Visual cues, such as a change in the color of the reaction mixture or the precipitation of metal particles (e.g., palladium black), can also suggest catalyst deactivation.
Q2: What are the most common causes of catalyst deactivation in quinazolinone synthesis?
A2: The most prevalent causes of catalyst deactivation can be broadly categorized as poisoning, thermal degradation, and mechanical or structural changes to the catalyst.[1]
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[1]
-
Thermal Degradation (Sintering): At elevated temperatures, metal nanoparticles on a support can migrate and agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.
-
Leaching: In the case of heterogeneous catalysts, the active metal component may dissolve into the reaction medium, reducing the catalyst's efficacy and potentially contaminating the product.[2]
-
Ligand Degradation: The organic ligands that are often essential for catalyst stability and activity can decompose under harsh reaction conditions.
Q3: How can I prevent catalyst deactivation in my experiments?
A3: Proactive measures can significantly extend the life and performance of your catalyst. Key strategies include:
-
Use of High-Purity Reagents: Ensure that all starting materials, solvents, and reagents are free from impurities that could act as catalyst poisons. Purification of starting materials may be necessary.
-
Optimization of Reaction Conditions: Carefully control the reaction temperature to avoid thermal degradation. Running reactions at the lowest effective temperature can prolong catalyst life.
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.
-
Appropriate Ligand Selection: Choose ligands that are known to be stable under your reaction conditions and that effectively stabilize the metal center.
Palladium (Pd) Catalyst Deactivation
Palladium catalysts are widely used in C-N cross-coupling reactions for the synthesis of quinazolinones. However, they are susceptible to several deactivation pathways.
Frequently Asked Questions (FAQs) - Palladium Catalysts
Q1: What are common poisons for palladium catalysts in the context of quinazolinone synthesis?
A1: Common poisons for palladium catalysts include sulfur-containing compounds, halides, and coordinating species. In quinazolinone synthesis, impurities in the starting materials or solvents, such as residual sulfur compounds from upstream processes, can act as potent poisons. Additionally, certain nitrogen-containing heterocycles present as impurities or byproducts can coordinate strongly to the palladium center and inhibit its catalytic activity.
Q2: I observed the formation of a black precipitate in my palladium-catalyzed reaction. What is it, and how does it affect the reaction?
A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium(0) particles. This is a common form of deactivation for palladium catalysts and can be caused by high temperatures, the absence of stabilizing ligands, or the use of inappropriate solvents. The formation of palladium black significantly reduces the concentration of active catalytic species in the reaction mixture, leading to a decrease in the reaction rate and overall yield.
Q3: Can the phosphine ligands used with palladium catalysts contribute to deactivation?
A3: Yes, while phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the desired reactivity, they can also be a source of deactivation. Under certain conditions, phosphine ligands can undergo oxidation or other degradation pathways, leading to the formation of species that are less effective at stabilizing the palladium center. This can result in the precipitation of palladium black and a loss of catalytic activity.
Troubleshooting Guide: Palladium Catalyst Deactivation
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no product yield from the start of the reaction. | Inactive Catalyst Precursor | Ensure the use of a high-quality palladium precursor. For Pd(II) precursors, a pre-reduction step might be necessary to generate the active Pd(0) species. |
| The reaction starts but stalls before completion. | Catalyst Poisoning | Purify all starting materials and solvents to remove potential poisons. Consider using a scavenger resin to remove specific impurities. |
| Formation of palladium black. | Catalyst Agglomeration | Optimize the ligand-to-metal ratio; an excess of ligand can sometimes prevent agglomeration. Lowering the reaction temperature may also help. |
| Inconsistent results between different batches. | Variable Reagent Quality | Ensure consistent purity of all reagents and solvents across different batches. Perform quality control checks on incoming materials. |
Deactivation Pathway for Palladium Catalysts
Caption: Deactivation pathways for palladium catalysts.
Copper (Cu) Catalyst Deactivation
Copper catalysts offer a more economical and environmentally friendly alternative to palladium for certain quinazolinone synthesis methods, particularly those involving aerobic oxidation. However, they have their own deactivation challenges.
Frequently Asked Questions (FAQs) - Copper Catalysts
Q1: My copper-catalyzed aerobic oxidation reaction is sluggish. What could be the issue?
A1: Sluggishness in copper-catalyzed aerobic oxidations can be due to several factors. One common issue is the oxidation state of the copper. The catalytic cycle often involves the interconversion between Cu(I), Cu(II), and sometimes Cu(III) species. If the re-oxidation of the copper catalyst by the oxidant (e.g., air or oxygen) is inefficient, the catalytic cycle will slow down. Another possibility is the agglomeration of copper nanoparticles, which reduces the active surface area.[3]
Q2: How can I prevent the agglomeration of my copper nanoparticle catalyst?
A2: The agglomeration of copper nanoparticles is a significant cause of deactivation.[3] To prevent this, you can:
-
Use a Solid Support: Immobilizing the copper nanoparticles on a high-surface-area support (e.g., silica, alumina, or carbon) can physically separate the nanoparticles and prevent them from aggregating.
-
Employ Stabilizing Ligands: The use of appropriate ligands can cap the surface of the copper nanoparticles and prevent them from coming into direct contact with each other.
-
Control Reaction Conditions: High temperatures can promote the mobility of nanoparticles, leading to agglomeration. Operating at milder temperatures can help maintain the dispersion of the catalyst.
Q3: Can the solvent affect the stability of my copper catalyst?
A3: Absolutely. The choice of solvent can influence the solubility of the copper species and the stability of the catalytic intermediates. Some solvents may coordinate to the copper center and inhibit its activity, while others may promote leaching of the copper from a solid support. It is important to choose a solvent that is compatible with the specific copper catalyst and reaction conditions.
Troubleshooting Guide: Copper Catalyst Deactivation
| Observed Issue | Potential Cause | Suggested Solution |
| Decreased reaction rate over time. | Catalyst Oxidation/Reduction Imbalance | Ensure efficient stirring and a sufficient supply of the oxidant (e.g., air or oxygen). Consider using a co-oxidant if necessary. |
| Loss of activity after the first run with a heterogeneous catalyst. | Agglomeration of Nanoparticles | Prepare the catalyst with a more robust support or a more effective stabilizing agent. Optimize the reaction temperature to minimize sintering. |
| Change in the color of the reaction solution (e.g., from colorless to blue/green). | Leaching of Copper Ions | If using a heterogeneous catalyst, perform a hot filtration test to check for leaching. If leaching is confirmed, a more stable support or different immobilization chemistry may be needed. |
Deactivation Pathway for Copper Catalysts
Caption: Deactivation pathways for copper catalysts.
Iron (Fe) Catalyst Deactivation
Iron catalysts are an attractive option for quinazolinone synthesis due to their low cost, low toxicity, and abundance. However, maintaining their catalytic activity can be challenging.
Frequently Asked Questions (FAQs) - Iron Catalysts
Q1: I am using a heterogeneous iron catalyst, and I suspect it is leaching into the reaction mixture. How can I confirm this?
A1: Leaching of the active metal is a common issue with heterogeneous catalysts.[2] To confirm if your iron catalyst is leaching, you can perform a hot filtration test. In this test, the reaction is allowed to proceed for a certain period, and then the solid catalyst is filtered out while the reaction mixture is still hot. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress in the absence of the solid catalyst, it indicates that active iron species have leached into the solution. For a more quantitative analysis, the filtrate can be analyzed by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the concentration of dissolved iron.
Q2: My iron-catalyzed reaction is not giving consistent results. What could be the reason?
A2: Inconsistent results with iron catalysts can often be attributed to the sensitivity of iron's oxidation state to the reaction environment. The active catalytic species may be a specific oxidation state of iron, and variations in the purity of reagents or the presence of trace amounts of air can alter this oxidation state, leading to variable catalytic activity. Ensuring a consistent and controlled reaction environment is key to obtaining reproducible results.
Q3: Are there ways to improve the stability of heterogeneous iron catalysts?
A3: Yes, several strategies can be employed to enhance the stability of heterogeneous iron catalysts:
-
Strongly Chelating Supports: Using support materials with functional groups that can strongly chelate the iron ions can help prevent leaching.
-
Encapsulation: Encapsulating the iron nanoparticles within a porous matrix, such as silica or a metal-organic framework (MOF), can provide a physical barrier against leaching and agglomeration.
-
Surface Modification: Modifying the surface of the support material to enhance its interaction with the iron species can also improve catalyst stability.
Troubleshooting Guide: Iron Catalyst Deactivation
| Observed Issue | Potential Cause | Suggested Solution |
| Gradual loss of activity over multiple catalytic cycles. | Leaching of Iron | Perform a hot filtration test and ICP analysis to quantify leaching. If significant, consider a more robust catalyst support or encapsulation strategy. |
| Reaction is sensitive to air and moisture. | Oxidation of Active Iron Species | Conduct the reaction under a strictly inert atmosphere. Use anhydrous solvents and reagents. |
| Difficulty in separating the catalyst from the reaction mixture. | Formation of Colloidal Iron Particles | If using a magnetic iron oxide catalyst, ensure that the magnetic properties are sufficient for efficient separation. Consider using a support to improve handling. |
Deactivation Pathway for Iron Catalysts
Caption: Deactivation pathways for iron catalysts.
Quantitative Data on Catalyst Performance and Stability
The following tables provide a summary of quantitative data from various studies on the performance and reusability of different metal catalysts in quinazolinone synthesis. This data can help researchers in selecting a suitable catalyst for their specific application.
Table 1: Comparison of Catalyst Performance in Quinazolinone Synthesis
| Catalyst System | Substrates | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | o-nitrobenzamide, benzyl alcohol | 140 | 8 | 85-95 | [4] |
| CuI | 2-aminobenzamide, benzyl alcohol | 110 (MW) | 1 | 72 | [5] |
| Ru(p-cymene)Cl₂]₂ / 1,2-benzenediol | 1-(2-aminophenyl)ethanone, benzylamine | RT | 10 min (catalyst formation) | 90-98 | [6] |
| α-MnO₂ | 2-aminobenzylamines, alcohols | 80 | - | 59-91 | [7] |
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, nitriles | 95 | 24 | up to 95 | [6] |
Table 2: Catalyst Reusability in Quinazolinone Synthesis
| Catalyst System | Reaction | Number of Cycles | Final Yield (%) | Reference |
| SBA-15@ELA | Three-component reaction | 6 | >90 | [8] |
| Ag/Pd NPs | Synthesis of quinazolines | 5 | No significant loss in activity | [7] |
| α-MnO₂ | Oxidation of 2-aminobenzylamines | - | No loss in catalytic activity | [7] |
| ZIF-67 (Cobalt) | Cyclization of benzylamines | - | No important degradation in potency | [9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Activity and Reusability
This protocol outlines a general method for evaluating the performance and reusability of a heterogeneous catalyst in a typical quinazolinone synthesis.
Materials:
-
2-aminobenzamide (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Heterogeneous catalyst (e.g., 5 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminobenzamide, benzaldehyde, the heterogeneous catalyst, and ethanol.
-
Reaction: Stir the mixture and heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up (Cycle 1): Upon completion, cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst. Wash the catalyst with ethanol (3 x 10 mL) and dry it in an oven at a suitable temperature.
-
Product Isolation (Cycle 1): Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by column chromatography or recrystallization.
-
Catalyst Reusability (Subsequent Cycles): For the next cycle, add the recovered and dried catalyst to a fresh mixture of 2-aminobenzamide, benzaldehyde, and ethanol. Repeat the reaction and work-up procedure as described above.
-
Analysis: Compare the yield of the desired quinazolinone product for each cycle to assess the reusability of the catalyst.
Protocol 2: Hot Filtration Test for Catalyst Leaching
This protocol describes a method to determine if the active metal species of a heterogeneous catalyst is leaching into the reaction solution.
Procedure:
-
Initial Reaction: Set up the catalytic reaction as described in Protocol 1.
-
Mid-reaction Sampling and Filtration: Allow the reaction to proceed to approximately 50% conversion (as determined by TLC or other monitoring techniques). At this point, quickly and carefully filter the hot reaction mixture to remove the solid catalyst.
-
Continued Reaction of Filtrate: Transfer the hot filtrate to a new flask and continue to heat and stir under the same reaction conditions.
-
Analysis: Monitor the progress of the reaction in the filtrate. If the reaction continues to proceed and the product yield increases, it is an indication that active catalytic species have leached from the solid support into the solution. If the reaction stops or the rate significantly decreases after the removal of the solid catalyst, it suggests that the catalysis is primarily heterogeneous.
-
Confirmation (Optional): Analyze the filtrate using ICP-AES or AAS to quantify the concentration of the leached metal.
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Laboratory Leaching Test Procedure - 911Metallurgist [911metallurgist.com]
- 2. soc.chim.it [soc.chim.it]
- 3. "Immobilization of Copper Nanoparticles onto Various Supports Applicati" by Anh Hoang Tu Nguyen Sorenson [scholarsarchive.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric and Electronic Landscapes in Quinazolinone Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of quinazolinone derivatives is a critical yet often challenging endeavor. The successful construction of this privileged scaffold is highly dependent on the subtle interplay of steric and electronic effects of the substrates and reagents. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these reactions, ensuring a higher success rate in your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid, targeted solutions to common problems encountered in quinazolinone synthesis.
Issue 1: Low or No Product Yield
Question: My quinazolinone synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge and can be attributed to several factors. A systematic evaluation of the reaction parameters is key.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[1] Some classical methods, like the Bischler cyclization, may necessitate high temperatures (over 120°C).[1] Conversely, many modern catalytic approaches operate under milder conditions. It is crucial to optimize these parameters for your specific protocol.
-
Poor Reactant Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate and yield will be compromised.[2] For polar starting materials, consider solvents like DMF or DMSO, while toluene or dioxane may be more suitable for less polar substrates.[2]
-
Catalyst Inactivity: In metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or moisture.[2] Using a fresh batch or optimizing the catalyst loading can be beneficial.
-
Steric Hindrance: Bulky substituents on your starting materials can impede the reaction.[3] In such cases, increasing the reaction temperature or employing a more potent catalyst may be necessary to overcome the energetic barrier.[2]
-
Electronic Effects: Electron-withdrawing groups can diminish the nucleophilicity of an amine, potentially requiring more forceful reaction conditions.[3] Conversely, electron-donating groups can sometimes lead to side reactions if the conditions are too harsh. The yield of the reaction is often higher when an electron-withdrawing group is present on the para-position of benzylamine, while an electron-donating group can decrease the product yield.[4]
Issue 2: Formation of Significant Side Products/Impurities
Question: My reaction is generating a substantial amount of side products, complicating the purification process. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common hurdle, with the nature of the impurities often dependent on the synthetic route.
-
Incomplete Cyclization: The reaction intermediate may fail to fully cyclize to form the quinazolinone ring. This can often be addressed by extending the reaction time, increasing the temperature, or using a more effective cyclizing agent.
-
Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[2] Using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere can mitigate this.[2]
-
Oxidation: The C4 position of the quinazoline ring can be prone to oxidation, leading to the formation of a quinazolinone.[2] This can be exacerbated by certain catalysts or reaction conditions. Running the reaction under an inert atmosphere can help reduce the formation of this byproduct.[2]
-
Dimerization or Polymerization: Starting materials can sometimes react with themselves, particularly at high temperatures. Lowering the reaction temperature or using a more dilute solution can often help.
Data Presentation: Impact of Steric and Electronic Effects on Yield
The following tables summarize quantitative data on how substituents and reaction conditions can influence the yield of quinazolinone synthesis.
Table 1: Effect of Substituents on Reaction Yield in a Three-Component Reaction
| Entry | Amine Substituent (Electronic/Steric Effect) | Yield (%) |
| 1 | 4-Methyl (Electron-donating) | 65 |
| 2 | 4-Chloro (Electron-withdrawing) | 54 |
Data suggests that in this specific multi-component reaction, electron-donating groups on the aniline component lead to higher yields compared to electron-withdrawing groups, likely by increasing the nucleophilicity of the amine.[5]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Heating | 120 | 5 hours | 85 |
| 2 | Microwave Irradiation | 140 | 20-30 min | Excellent |
Microwave-assisted synthesis often leads to dramatically reduced reaction times and can result in excellent yields compared to conventional heating methods.[6][7]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is adapted from a solvent-free, three-component reaction.[6][7]
Materials:
-
Isatoic anhydride (1 mmol)
-
Amine (1 mmol)
-
Orthoester (1 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride (1 mmol), the desired amine (1 mmol), and the corresponding orthoester (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 20-30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of 3-Alkylated Quinazolinones
This protocol describes a copper-catalyzed isocyanide insertion followed by cyclocondensation.[8]
Materials:
-
Ethyl 2-isocyanobenzoate (0.5 mmol)
-
Aliphatic amine (1.0 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol)
-
Triethylamine (Et₃N) (1.0 mmol)
-
Anisole (2.0 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-isocyanobenzoate (0.5 mmol) in anisole (2.0 mL), add triethylamine (1.0 mmol) and copper(II) acetate monohydrate (0.05 mmol).
-
Add the aliphatic amine (1.0 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Upon completion (monitored by TLC), add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and wash the aqueous layer twice with dichloromethane.
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 3-alkyl quinazolin-4(3H)-one.
Visualizing Workflows and Logic
Diagram 1: General Experimental Workflow for Quinazolinone Synthesis
Caption: A generalized workflow for the synthesis and purification of quinazolinone derivatives.
Diagram 2: Troubleshooting Logic for Low Yield in Quinazolinone Synthesis
Caption: A decision-making flowchart for troubleshooting low-yield quinazolinone reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the synthesis of quinazolinone derivatives
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for quinazolinone derivatives?
A1: The most prevalent classical methods for synthesizing the quinazolinone core include the Niementowski and Friedländer syntheses. The Niementowski reaction involves the condensation of anthranilic acids with amides.[1] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1][2][3][4][5][6] A widely used method for 4(3H)-quinazolinone synthesis is the acylation of anthranilic acid with acyl chlorides, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate, which is then treated with amines.[7]
Q2: I'm experiencing a very low yield in my quinazolinone synthesis. What are the likely causes?
A2: Low yields are a common issue and can stem from several factors including sub-optimal reaction conditions (temperature, time, solvent), poor quality of starting materials, side reactions, and product decomposition.[1][8] A systematic evaluation of each of these factors is crucial for troubleshooting.[9]
Q3: My purified quinazolinone derivative still shows impurities on a TLC/HPLC. What should I do?
A3: If impurities persist after initial purification, a secondary purification step using a different technique is recommended. For example, if you initially used column chromatography, following up with recrystallization can improve purity.[10] Alternatively, repeating column chromatography with a shallower solvent gradient may enhance separation.[10]
Q4: What are the typical side reactions I should be aware of during quinazolinone synthesis?
A4: A significant side reaction, especially at elevated temperatures in syntheses starting from anthranilic acid, is decarboxylation to form aniline, which can lead to byproducts.[8] In the Friedländer synthesis, the formation of quinoline derivatives is a common issue if reaction conditions are not carefully controlled.[1] Self-condensation of reactants can also lead to impurities.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A systematic approach to troubleshooting low yields is essential. The following guide provides potential causes and solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature by running small-scale reactions at various temperatures (e.g., 50 °C, 80 °C, 120 °C).[11] Some classical methods require high temperatures (>120°C), while modern catalytic methods may be milder.[9] | Identification of the optimal temperature for product formation and minimization of side reactions. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[9] | Ensures the reaction goes to completion without significant product degradation. |
| Inappropriate Solvent | Screen various solvents with different polarities (e.g., ethanol, DMF, toluene).[12] The solvent can significantly impact reactant solubility and reaction rates.[1] | Improved reaction rate and yield due to better solubility and interaction of reactants.[1] |
| Poor Quality of Starting Materials | Verify the purity of starting materials using techniques like NMR, GC-MS, or by checking the melting point. Purify starting materials if necessary. | Reduced side reactions and increased yield of the desired product. |
| Catalyst Inactivity | If using a metal catalyst, ensure it has not been deactivated by air or moisture. For acid or base-catalyzed reactions, verify the catalyst's concentration and purity.[1] | Restoration of catalytic activity leading to a higher reaction rate and yield.[1] |
| Presence of Water | Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimized hydrolysis and side reactions, leading to a purer product. |
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 6-Nitroquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitroquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
Question: I am getting a very low yield or no desired this compound product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.
-
Sub-optimal Reaction Conditions:
-
Temperature: The nitration of quinazolin-4(3H)-one requires careful temperature control. The reaction with a nitrating mixture (such as nitric acid and sulfuric acid) should be maintained at a low temperature, typically not exceeding 303 K, during the addition of reagents.[1][2] Letting the temperature rise uncontrollably can lead to side reactions and degradation of the starting material.
-
Reaction Time: The reaction time for nitration can be several hours.[1][2][3] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the starting material is being consumed.
-
Reagent Quality: Ensure that the starting materials, particularly the quinazolin-4(3H)-one and the nitrating agents, are of high purity. Impurities in the starting materials can interfere with the reaction. Also, ensure that the nitric acid and sulfuric acid are concentrated.
-
-
Inefficient Work-up Procedure:
-
Precipitation: The product is typically isolated by pouring the reaction mixture onto ice water.[1][2][3] Incomplete precipitation will result in loss of product. Ensure a sufficient amount of ice water is used and allow adequate time for the precipitate to form completely.
-
Washing: The crude product should be washed thoroughly with water to remove any remaining acid.[1][3] An acidic environment can affect the stability of the product.
-
2. Product Impurity Issues
Question: My this compound product is impure. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side-products, or degradation.
-
Common Impurities:
-
Unreacted Starting Material: The presence of quinazolin-4(3H)-one is a common impurity if the reaction has not gone to completion.
-
Di-nitrated Products: Although the 6-position is preferentially nitrated, the formation of di-nitrated quinazolinones is possible under harsh reaction conditions.
-
Other Isomers: Small amounts of other nitro-isomers might be formed.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying this compound. Ethanol is a frequently used solvent for recrystallization.[1][3] The use of activated carbon during recrystallization can help in removing colored impurities.
-
Silica Gel Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography can be employed. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]
-
Washing: A simple wash of the crude product with a suitable solvent can sometimes remove minor impurities. For instance, washing with water is crucial to remove residual acids from the reaction.[1][3]
-
Data on Purification Methods
| Purification Method | Typical Solvents/Eluents | Purity Achieved | Typical Yield | Reference |
| Recrystallization | Ethanol | High (suitable for single crystal growth) | 87.4% | [1][2][3] |
| Recrystallization with Activated Carbon | Ethyl alcohol | High | 87.4% | |
| Silica Gel Column Chromatography | Petroleum Ether/Ethyl Acetate (1:1) | High | 83.85% (for a derivative) | [4] |
Key Experimental Protocols
Synthesis of this compound
This protocol is based on the nitration of quinazolin-4(3H)-one.
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, dissolve quinazolin-4(3H)-one (0.15 mol) in concentrated sulfuric acid (78 ml) at 303 K. Stir for 1 hour.
-
Nitration: Prepare a nitrating mixture of nitric acid (21 ml) and concentrated sulfuric acid (18 ml). Add this mixture dropwise to the flask while maintaining the temperature below 303 K with vigorous stirring.
-
Reaction: Stir the reaction mixture for another hour at a temperature not exceeding 303 K, and then for an additional hour at room temperature. Subsequently, add 45 ml of nitric acid dropwise over 1 hour. Leave the reaction mixture at room temperature for 10 hours.[1][2]
-
Work-up: Pour the reaction mixture into a beaker containing ice.
-
Isolation: Filter the resulting precipitate, wash it with water until the filtrate is neutral, and then dry the solid.[1][3]
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1][3] A yield of approximately 87.4% can be expected.[1][2][3]
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 6-nitroquinazolin-4(3H)-one
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for scaling up the synthesis of 6-nitroquinazolin-4(3H)-one. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data on different synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The two most prevalent and high-yielding methods for synthesizing this compound are:
-
Cyclocondensation: Starting from 2-amino-5-nitrobenzoic acid and formamide. This is a direct, one-step process that builds the quinazolinone ring system.[1]
-
Nitration: Starting from quinazolin-4(3H)-one and treating it with a nitrating mixture (e.g., nitric acid and sulfuric acid). This method involves modifying a pre-existing quinazolinone core.[2]
Q2: Which synthetic route is preferable for large-scale synthesis?
The cyclocondensation of 2-amino-5-nitrobenzoic acid with formamide is often preferred for scale-up.[1] This preference is due to its high yield (around 90%), one-pot nature, and avoidance of highly corrosive and hazardous nitrating mixtures at scale. However, the high reaction temperature (170°C) requires appropriate equipment for safe and uniform heating.
Q3: How can I confirm the identity and purity of the final product?
The structure and purity of this compound can be confirmed using standard analytical techniques:
-
¹H-NMR Spectroscopy: To confirm the chemical structure. For example, in DMSO-d6, characteristic peaks can be observed at δ 8.77 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 6.9 Hz, 1H), 8.36 (s, 1H), and 7.84 (d, J = 9 Hz, 1H).[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (191.15 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: The reported melting point is typically high, around 287–289°C or higher.[2][3]
-
Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.
Q4: What are the primary safety concerns when scaling up this synthesis?
-
Nitration Method: The use of concentrated nitric and sulfuric acids is highly hazardous. The reaction is exothermic and requires strict temperature control to prevent runaway reactions and the formation of unwanted byproducts. Proper personal protective equipment (PPE) and a well-ventilated fume hood or reactor system are mandatory.[2]
-
Formamide Method: Formamide is a teratogen and should be handled with care. The high reaction temperature (170°C) requires a robust heating system and monitoring to prevent overheating and potential decomposition.[1]
-
General: Handling of powdered reagents can pose an inhalation risk. Proper containment and respiratory protection should be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches and maintains the target temperature (e.g., 170°C for the formamide method) for the specified duration (e.g., 4 hours).[1] Monitor reaction progress using TLC. |
| Starting materials are of poor quality or degraded. | Use high-purity starting materials. Verify the quality of reagents, especially formamide, which can hydrolyze over time. | |
| Inefficient product precipitation or isolation. | When precipitating the product with ice water, ensure the mixture is thoroughly cooled and stirred for an adequate amount of time (e.g., 1 hour) to maximize precipitation before filtration.[1] | |
| Product is Impure (Visible in TLC/NMR) | Formation of byproducts due to excessive temperature. | Carefully control the reaction temperature. For the nitration method, maintain a temperature below 303 K during the addition of the nitrating mixture to avoid side reactions.[2] |
| Incomplete removal of starting materials or reagents. | Wash the filtered product thoroughly with water to remove residual reactants and by-products.[1] Recrystallization from a suitable solvent, such as ethanol, can further purify the product.[2] | |
| Presence of positional isomers (in the nitration method). | The 6-nitro isomer is the major product due to the directing effects of the parent molecule. However, poor temperature control can lead to other isomers. Maintain strict temperature protocols. | |
| Difficulty Filtering the Product | The precipitate is too fine and clogs the filter paper. | Ensure the product has fully precipitated and the crystals have had time to grow by allowing the mixture to stand in the cold for a longer period before filtration. Using a different grade of filter paper or a Büchner funnel with a filter aid might help. |
| Scale-up Issues: Inconsistent Heating | Poor heat transfer in a large reaction vessel. | Use a reactor with an appropriate heating mantle and overhead mechanical stirring to ensure even heat distribution throughout the reaction mixture. |
| Scale-up Issues: Foaming or Bumping | Vigorous boiling or gas evolution at high temperatures. | Add reagents slowly and ensure smooth stirring. For the formamide method, a gentle stream of an inert gas like nitrogen can sometimes help mitigate bumping. |
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Method 1: Cyclocondensation | Method 2: Nitration of Quinazolinone |
| Starting Materials | 2-amino-5-nitrobenzoic acid, Formamide | Quinazolin-4(3H)-one, Conc. H₂SO₄, Conc. HNO₃ |
| Reaction Temperature | 170°C[1] | < 303 K (addition), then Room Temp.[2] |
| Reaction Time | 4 hours[1] | ~12 hours[2] |
| Reported Yield | ~90%[1] | ~87%[2] |
| Key Advantages | High yield, one-pot reaction, avoids strong nitrating agents. | Starts from a readily available precursor. |
| Key Challenges | High temperature, handling of formamide. | Highly exothermic, uses hazardous acids, requires strict temperature control. |
Experimental Protocols
Method 1: Synthesis via Cyclocondensation
This protocol is adapted from the procedure described by ChemicalBook, which reports a 90% yield.[1]
Materials:
-
2-amino-5-nitrobenzoic acid (150 g)
-
Formamide (200 ml)
-
Ice water (500 ml)
Procedure:
-
In a suitable reaction vessel, add 2-amino-5-nitrobenzoic acid (150 g) to formamide (200 ml).
-
Stir the mixture until the solid is completely dissolved.
-
Heat the reaction mixture to 170°C and maintain this temperature for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 100°C.
-
Slowly add 500 ml of ice water to the reaction mixture while stirring.
-
Continue stirring for 1 hour to ensure complete precipitation of the product.
-
Collect the solid product by filtration under reduced pressure.
-
Wash the solid thoroughly with plenty of water to remove any residual formamide and by-products.
-
Dry the resulting yellow solid at 40°C for 15 hours to yield this compound (expected yield: ~140 g, 90%).[1]
Method 2: Synthesis via Nitration
This protocol is based on the procedure reported by Islam et al. (2021), which achieves an 87.4% yield.[2]
Materials:
-
Quinazolin-4(3H)-one (22.5 g, 0.15 mol)
-
Concentrated sulfuric acid (78 ml + 18 ml)
-
Concentrated nitric acid (21 ml + 45 ml)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dissolve quinazolin-4(3H)-one (22.5 g) in 78 ml of concentrated sulfuric acid. Stir for 1 hour at 303 K.
-
Prepare a nitrating mixture by carefully adding 18 ml of concentrated sulfuric acid to 21 ml of nitric acid. Cool this mixture.
-
Add the nitrating mixture dropwise to the flask, ensuring the temperature of the reaction mixture does not exceed 303 K.
-
Stir the mixture for another hour at < 303 K, followed by an hour at room temperature.
-
Add an additional 45 ml of nitric acid dropwise over 1 hour at room temperature.
-
Leave the reaction mixture to stir at room temperature for 10 hours.
-
Pour the contents of the flask onto a large amount of ice in a separate container to precipitate the product.
-
Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound (expected yield: ~25.7 g, 87.4%).[2]
Visualizations
Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route.
Experimental Workflow: Cyclocondensation Method
Caption: Step-by-step workflow for the cyclocondensation method.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield.
References
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 6-Nitroquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of 6-nitroquinazolin-4(3H)-one derivatives against other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as novel therapeutic agents.
Introduction
Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The quinazolinone scaffold is a key feature in several FDA-approved anticancer drugs.[1][2] Recent research has focused on the synthesis and evaluation of various substituted quinazolinones to enhance their efficacy and selectivity. Among these, this compound derivatives have emerged as a promising subgroup, exhibiting significant cytotoxic effects against a range of cancer cell lines.[3] This guide will delve into the anticancer activity of these specific derivatives, comparing their performance with established anticancer drugs and detailing the experimental methodologies used for their validation.
Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for various this compound derivatives and compare them with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 6-Nitro-4-substituted Quinazoline Derivatives and Standard Drugs
| Compound/Drug | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | PC-3 (Prostate) |
| 6-Nitroquinazolinone Derivatives | |||||
| Compound 6c[4] | Superior to Gefitinib | Nearly Equal to Gefitinib | - | - | - |
| Compound K5[3] | - | - | - | - | High Activity |
| Compound K6[3] | - | - | High Activity | - | High Activity |
| Compound A3[5] | - | - | 10 | - | 10 |
| Standard Anticancer Drugs | |||||
| Gefitinib[6][7] | - | ~10 - 31.0 | - | >10.0[8] | - |
| Doxorubicin[5][9][10] | - | >20 | 2.5 - 8.3 | 1.14 - 12.18 | 3.7 |
| Sorafenib[11][12][13][14] | - | - | - | 5.9 - 10.3 | - |
Note: "-" indicates data not available in the searched literature. IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two prominent targets.[4][15]
EGFR Signaling Pathway
The EGFR signaling pathway is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway is a clinically validated strategy for cancer treatment.
VEGFR-2 Signaling Pathway
VEGFR-2 signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of anticancer compounds. Below are detailed methodologies for key in vitro assays.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for 24, 48, or 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
This compound derivatives represent a promising class of anticancer agents with potent cytotoxic activity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways such as EGFR and VEGFR-2. The experimental data presented in this guide, particularly the IC50 values, demonstrate that certain derivatives exhibit comparable or even superior activity to some standard chemotherapeutic drugs. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and validation of these and other novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of Quinazolinones: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of quinazolinone derivatives, highlighting their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Quinazolinone, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] The versatility of the quinazolinone core allows for substitutions at various positions, significantly influencing its pharmacological profile.[3] This guide delves into the critical structural modifications that govern the efficacy of quinazolinone derivatives as anticancer, antimicrobial, and anti-inflammatory agents, offering a comparative analysis based on recent research findings.
Anticancer Activity: Targeting Key Pathways in Malignancy
Quinazolinone derivatives have shown significant promise as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[4][5] Two of the most prominent mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.[4][6]
EGFR Inhibition
The quinazoline scaffold is a cornerstone in the development of EGFR inhibitors, with several approved drugs for cancer treatment.[4][7] SAR studies have revealed that substitutions at the 4-position of the quinazoline ring are critical for potent EGFR inhibition. Typically, an anilino moiety at this position plays a key role in binding to the ATP pocket of the EGFR kinase domain.[4] Further modifications on this aniline ring, as well as substitutions at the 6- and 7-positions of the quinazoline core, can enhance potency and selectivity for mutant forms of EGFR.[4]
Table 1: Comparative Anticancer Activity (IC50) of Quinazolinone Derivatives Targeting EGFR
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Position 4-anilino) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | - | Methoxy | 3-chloro-4-fluoro | A431 | 0.02 | [8] |
| Erlotinib | Methoxy | Methoxy | 3-ethynyl | H1975 | 0.0006 | [4] |
| Compound 1 | Methoxy | Methoxy | 4-(3-bromophenoxy) | A549 | 0.02 | [9] |
| Compound 8b | Phenoxy | - | 2-chlorobenzylamino | EGFR-TK | 0.00137 | [3] |
| Compound 6d | - | - | Varies | NCI-H460 | 0.789 | [10] |
| Compound 3j | Varies | Varies | Varies | MCF-7 | 0.20 | [11] |
Tubulin Polymerization Inhibition
Another significant anticancer mechanism of quinazolinones is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][12] SAR studies indicate that substituents at the 2- and 3-positions of the quinazolinone ring are crucial for anti-tubulin activity. Often, a 2-styryl or a 3-aryl moiety contributes significantly to the interaction with the colchicine binding site on tubulin.[13]
Table 2: Comparative Anticancer Activity (IC50) of Quinazolinone Derivatives as Tubulin Inhibitors
| Compound ID | R1 (Position 2) | R2 (Position 3) | Cell Line | IC50 (µM) | Reference |
| Compound 1a | - | 1-hydroxyethyl | A549 | 0.1-0.3 | [6] |
| Compound 7j | Aryl sulfamate | - | DU-145 | 0.05 | [12] |
| Compound Q19 | Varies | Varies | HT-29 | 0.051 | [13] |
| Verubulin | Varies | Varies | Various | Varies | [14] |
| Compound 2a | Varies | Varies | Various | 0.0019-0.0032 | [15] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17] The antimicrobial efficacy is largely dependent on the nature and position of substituents on the quinazolinone scaffold.
Key structural features contributing to potent antimicrobial activity include substitutions at the 2- and 3-positions. For instance, the incorporation of Schiff bases or heterocyclic moieties at these positions has been shown to enhance antibacterial and antifungal effects.[18] Halogen substitutions on the aromatic rings often lead to increased activity.[16]
Table 3: Comparative Antimicrobial Activity (MIC) of Quinazolinone Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 3) | Microorganism | MIC (µg/mL) | Reference |
| Compound 16 | Pyrrolidine | 4-chlorophenyl | S. aureus | 0.5 | [16] |
| Compound 20 | Pyrrolidine | 4-nitrophenyl | B. subtilis | 0.5 | [16] |
| Compound 19 | Pyrrolidine | Trimethoxyphenyl | P. aeruginosa | 0.15 | [16] |
| Compound II | Varies | Varies | S. aureus | 1.56 | [19] |
| Compound 5d | Varies | Varies | Various Bacteria | Comparable to Ciprofloxacin | [20] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinazolinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[8][21][22]
The anti-inflammatory activity is often associated with substitutions at the 2- and 3-positions of the quinazolinone ring. The introduction of various aryl and heteroaryl groups can lead to potent and selective COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.[23]
Table 4: Comparative Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 3) | Assay | % Inhibition / IC50 | Reference |
| Compound 32 | Varies | Varies | COX-2 Inhibition | Better than Celecoxib | [23] |
| Compound QA-2 | Methyl | 2-methylphenyl | Carrageenan-induced paw edema | Good | [2] |
| Compound QA-6 | Methyl | 2,4-dinitrophenyl | Carrageenan-induced paw edema | Good | [2] |
| Compound 21 | Methyl | 2-(p-chlorophenyl)-4-oxo-thiazolidin-3-yl | Carrageenan-induced paw edema | 32.5% | [24] |
| Compound 13b | Varies | Varies | Carrageenan-induced paw edema | Similar to Celecoxib | [25] |
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.
Caption: Experimental workflow for tubulin polymerization inhibition assay.
Caption: NF-κB signaling pathway in inflammation and its inhibition.
Experimental Protocols
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
A common synthetic route involves the reaction of anthranilic acid with an appropriate acyl chloride to form a 2-substituted benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.
-
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one: A mixture of anthranilic acid and an equimolar amount of an acyl chloride is refluxed in a suitable solvent (e.g., pyridine or toluene) for 2-4 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed, and dried.
-
Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one: The benzoxazin-4-one intermediate is dissolved in a solvent like glacial acetic acid or ethanol, and an equimolar amount of the desired primary amine is added. The mixture is refluxed for 4-8 hours. After cooling, the product is isolated by filtration or extraction and purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[1]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.
-
Serial Dilution: The quinazolinone derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[2]
-
Animal Grouping: Wistar albino rats are divided into groups (n=6), including a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the quinazolinone derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]
This guide provides a foundational understanding of the SAR of quinazolinones and standardized methods for their evaluation. The presented data and protocols can aid researchers in the rational design and development of novel quinazolinone-based therapeutic agents.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. brieflands.com [brieflands.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijstm.com [ijstm.com]
- 20. researchgate.net [researchgate.net]
- 21. benthamscience.com [benthamscience.com]
- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Quinazolinone Derivatives: A Comparative Analysis of IC50 Values
Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, particularly their potential as anticancer agents. Researchers have extensively explored the structure-activity relationships of these compounds, leading to the synthesis of numerous derivatives with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of different quinazolinone derivatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their quest for novel cancer therapeutics.
Comparative Cytotoxicity of Quinazolinone Derivatives
The anticancer activity of quinazolinone derivatives is often evaluated by their IC50 values, which quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of several recently synthesized quinazolinone derivatives against a panel of human cancer cell lines. For context, the activities of standard chemotherapeutic drugs used as positive controls in these studies are also included.
| Compound ID/Series | Target Cell Line(s) | IC50 Value (µM) | Positive Control | IC50 of Positive Control (µM) | Reference |
| Compound 32 (Amide derivative of quinazoline-1,2,4-thiadiazole) | A549 (Lung) | 0.02 ± 0.091 | Etoposide | 0.17 - 3.34 | [1] |
| MCF-7 (Breast) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | [1] | |
| Colo-205 (Colon) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | [1] | |
| A2780 (Ovarian) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | [1] | |
| Compound 23 (Incorporating 1,2,3-triazole into 1,3,4-oxadiazole-quinazoline) | PC-3 (Prostate) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [1] |
| A549 (Lung) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [1] | |
| MCF-7 (Breast) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [1] | |
| A2780 (Ovarian) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [1] | |
| Compound 39 (4-aminoquinazolines with 1,3,4-thiadiazole ring) | H1975 (Lung) | 1.96 - 3.46 | Gefitinib | 8.15 - 9.56 | [1] |
| PC-3 (Prostate) | 1.96 - 3.46 | Gefitinib | 8.15 - 9.56 | [1] | |
| MCF-7 (Breast) | 1.96 - 3.46 | Gefitinib | 8.15 - 9.56 | [1] | |
| HGC-27 (Gastric) | 1.96 - 3.46 | Gefitinib | 8.15 - 9.56 | [1] | |
| Compound 14 (Quinazoline derivative from scaffold hopping) | MCF-7 (Breast) | 0.350 ± 0.001 | Erlotinib | - | [1] |
| MDA-MB-231 (Breast) | 0.447 ± 0.084 | Erlotinib | - | [1] | |
| Compound 56 (Quinazolin-4(3H)-one as VEGFR-2 inhibitor) | HepG-2 (Liver) | More potent than Doxorubicin & Sorafenib | Doxorubicin, Sorafenib | - | [1] |
| MCF-7 (Breast) | More potent than Doxorubicin & Sorafenib | Doxorubicin, Sorafenib | - | [1] | |
| HCT116 (Colon) | More potent than Doxorubicin & Sorafenib | Doxorubicin, Sorafenib | - | [1] | |
| Compound 101 (Quinazolin-4(3H)-one derivative) | MCF-7 (Breast) | 0.34 | Colchicine | 3.2 | [2] |
| Burkitt lymphoma CA46 | 1.0 | Colchicine | 3.2 | [2] | |
| L1210 (Leukemia) | 5.8 | Colchicine | 3.2 | [2] | |
| Compound 22a (4(3H)-quinazolinone) | MDA-MB-231 (Breast) | 3.21 | - | - | [3] |
| HT-29 (Colon) | 7.23 | - | - | [3] | |
| Compound 8a (Quinazoline-oxymethyltriazole) | HCT-116 (Colon) | 10.72 (48h), 5.33 (72h) | Doxorubicin | 1.66 (48h), 1.21 (72h) | [4] |
| HepG2 (Liver) | 17.48 (48h), 7.94 (72h) | Doxorubicin | - | [4] | |
| Compound 8f (Quinazoline-oxymethyltriazole) | MCF-7 (Breast) | 21.29 (48h) | Doxorubicin | 1.15 (48h) | [4] |
| Compound 8k (Quinazoline-oxymethyltriazole) | MCF-7 (Breast) | 11.32 (72h) | Doxorubicin | 0.82 (72h) | [4] |
| Compound 3j (Quinazolin-4(3H)-one hydrazide) | MCF-7 (Breast) | 0.20 ± 0.02 | Lapatinib | 5.90 ± 0.74 | [5] |
| Compound 3g (Quinazolin-4(3H)-one hydrazide) | A2780 (Ovarian) | 0.14 ± 0.03 | Lapatinib | 12.11 ± 1.03 | [5] |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of potential anticancer agents. The most commonly employed method is the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The quinazolinone derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing different concentrations of the compounds. A control group with vehicle (DMSO) and a positive control (e.g., doxorubicin, cisplatin) are also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, the MTT is reduced to formazan crystals by metabolically active cells.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of several cancers.
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
The diagram above illustrates a simplified representation of the EGFR signaling cascade. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. These pathways ultimately promote cell proliferation, survival, and differentiation. Quinazolinone derivatives can act as EGFR inhibitors, blocking the kinase activity of the receptor and thereby halting these downstream signals, which contributes to their anticancer effects.[1]
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Nitroquinazolin-4(3H)-one Derivatives as Potential Anticancer Agents
Introduction: The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. The 6-nitroquinazolin-4(3H)-one core, in particular, has been the subject of extensive research as a promising framework for the development of novel anticancer therapeutics. This guide provides a cross-validation of experimental results for various derivatives of this compound, comparing their in vitro efficacy against several cancer cell lines and their inhibitory potential against key signaling pathways. The data presented herein is a synthesis of findings from multiple studies, offering a comparative overview for researchers and drug development professionals. It is important to note that the experimental conditions may vary between studies, and this guide aims to provide a consolidated reference.
In Vitro Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. For comparative purposes, data for established anticancer drugs are included where available.
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 6c | HCT-116 | 0.0131 | Gefitinib | HCT-116 | - |
| A549 | - | A549 | - | ||
| 9e | HCT-116 | 0.0267 | Gefitinib | HCT-116 | - |
| A549 | - | A549 | - | ||
| 9f | HCT-116 | 0.0185 | Gefitinib | HCT-116 | - |
| A549 | - | A549 | - | ||
| k5 | PC-3 | High | Doxorubicin | PC-3 | 3.7 |
| k6 | PC-3 | High | Doxorubicin | PC-3 | 3.7 |
| MCF-7 | High | Doxorubicin | MCF-7 | 7.2 | |
| HT-29 | High | Doxorubicin | HT-29 | 5.6 |
Data for compounds 6c, 9e, and 9f are from a study on EGFR inhibitors[1]. High cytotoxicity for k5 and k6 was reported in another study, with doxorubicin as a positive control[2]. The specific IC50 values for k5 and k6 were not provided in the abstract. A separate study reported that 3-ethyl-6-nitroquinazoline-4-one derivative XIII showed an IC50 of 4.6 μM against VEGFR-2, which was more potent than the reference drug pazopanib (IC50 = 4.8 μM)[3].
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines a general procedure for determining the cytotoxic effects of test compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Cancer cell lines are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations.
-
Control wells receive medium with DMSO at the same concentration as the treated wells.
-
The plates are incubated for 48 to 72 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
The plates are shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
In Vitro Photodynamic Therapy (PDT) Protocol
This protocol provides a general framework for evaluating the photodynamic efficacy of photosensitizing compounds.
-
Cell Culture and Photosensitizer Incubation:
-
Cancer cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing the photosensitizer (e.g., a this compound derivative) at various concentrations.
-
Cells are incubated for a specific period (e.g., 4 to 24 hours) in the dark to allow for cellular uptake of the photosensitizer.[6]
-
-
Light Irradiation:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Fresh culture medium is added, and the cells are exposed to light of a specific wavelength (e.g., UVA or visible light) for a defined duration.[7][8] The light source and dose are critical parameters that need to be optimized.
-
-
Post-Irradiation Incubation and Viability Assessment:
-
Following irradiation, the cells are returned to the incubator for a further 24 to 48 hours.
-
Cell viability is then assessed using a standard method such as the MTT assay or by staining with viability dyes like propidium iodide and analyzing with flow cytometry.
-
Signaling Pathways and Experimental Workflow
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: A typical experimental workflow for in vitro cytotoxicity assessment of novel compounds.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Nitroquinazolin-4(3H)-one Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer potential of 6-nitroquinazolin-4(3H)-one and its derivatives against established anticancer drugs. The data presented is collated from recent preclinical studies and aims to offer an objective overview of its efficacy, mechanism of action, and experimental validation.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with clinically used anticancer agents. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | IC50 (µM) |
| 6-nitro-4-substituted quinazoline derivative (Compound 6c) | HCT-116 | Colon Carcinoma | Superior to nearly equal to Gefitinib | Gefitinib | Not explicitly stated in the study for HCT-116, but used as a reference. |
| 6-nitro-4-substituted quinazoline derivative (Compound 6c) | A549 | Lung Carcinoma | Superior to nearly equal to Gefitinib | Gefitinib | Not explicitly stated in the study for A549, but used as a reference. |
| Quinazolinone Derivative (Compound X) | MCF-7 | Breast Cancer | 0.04 | Doxorubicin | 0.006 |
| Quinazolinone Derivative (Compound XIV) | KB | Keratin-forming Tumor | 2.33 | 5-Fluorouracil | 8.28 |
| Quinazolinone Derivative (Compound XIV) | CNE2 | Nasopharyngeal Carcinoma | 1.49 | 5-Fluorouracil | 15.1 |
| Quinazolinone Derivative (Compound XIV) | MCF-7 | Breast Cancer | 5.95 | 5-Fluorouracil | 14.2 |
| 4,6-Disubstituted quinazoline (Compound V) | BT474 | Ductal Carcinoma | 0.081 | Lapatinib | 0.064 |
| 2,3-disubstituted quinazolin-4(3H)-one (Compounds 5a-c) | HepG2 | Hepatocellular Carcinoma | Comparable to Sorafenib | Sorafenib | 5.4 - 9.18 |
Mechanism of Action: Targeting Key Signaling Pathways
Research indicates that this compound and its analogs exert their anticancer effects through multiple mechanisms, primarily by inhibiting critical signaling pathways involved in cancer cell proliferation and survival. Several derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2] The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases like EGFR.[1] Additionally, some derivatives have shown activity against other important targets such as VEGFR-2 and Aurora Kinases.[3][4] A number of quinazolin-4(3H)-one derivatives have also been reported to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[2][3] Furthermore, this compound itself has been shown to exhibit photodynamic effects, leading to the degradation of melanoma cells upon irradiation with UVA light, suggesting a potential application in photodynamic therapy.[5]
Experimental Protocols
The evaluation of the cytotoxic effects of this compound derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative or a reference drug. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available preclinical data suggests that this compound and its derivatives represent a promising class of anticancer agents.[6] Their ability to target key oncogenic pathways like EGFR, coupled with potent cytotoxic activity against a range of cancer cell lines, warrants further investigation.[1][2] The comparative data presented in this guide highlights their potential, in some cases demonstrating efficacy comparable or superior to existing chemotherapy drugs.[1] Future studies should focus on in vivo efficacy, safety profiling, and further elucidation of their molecular mechanisms to pave the way for potential clinical development.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Molecular Docking Studies of 6-Nitroquinazolin-4(3H)-one Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-nitroquinazolin-4(3H)-one derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Through a review of recent molecular docking studies, this document summarizes the binding affinities of these derivatives in comparison to established EGFR inhibitors, details the experimental protocols used for these in silico analyses, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Analysis of Binding Affinities
Molecular docking simulations are pivotal in predicting the binding affinity between a ligand, such as a this compound derivative, and its protein target. This affinity is typically quantified by a docking score, with more negative values indicating a stronger interaction.
Recent studies have focused on a series of novel 6-nitro-4-substituted quinazoline derivatives, evaluating their potential as EGFR inhibitors.[1][2][3][4] While the specific docking scores for all synthesized 6-nitro derivatives are detailed in the supplementary materials of the primary research, the study highlights that the most promising compounds underwent in silico analysis.[1][2] One of the most active compounds identified was (E)-3-(4-chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one, which demonstrated significant cytotoxicity and was compared against the known EGFR inhibitor, Gefitinib.[1]
To provide a robust comparative framework, the table below includes the reported docking scores of well-established EGFR inhibitors against the EGFR protein. This allows for an indirect comparison of the potential efficacy of the this compound derivatives.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Software/Method |
| Reference EGFR Inhibitors | |||
| Gefitinib | EGFR | -7.8 to -10 | AutoDock Vina, Other |
| Erlotinib | EGFR | -7.3 to -9.72 | AutoDock Vina, Glide |
| Lapatinib | EGFR | -17.01 to -32.36 | FlexX, Other |
| This compound Derivatives | |||
| (E)-3-(4-chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one | EGFR | Data in Primary Study | AutoDock Vina |
| Other 6-nitro-4-substituted quinazolines | EGFR | Data in Primary Study | AutoDock Vina |
Note: Docking scores can vary based on the specific software, force field, and docking parameters used.
Experimental Protocols: Molecular Docking
The in silico evaluation of this compound derivatives typically follows a standardized molecular docking protocol. The methodology outlined below is a synthesis of common practices reported in the literature.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein, EGFR, is retrieved from the Protein Data Bank (PDB). A common PDB ID used for such studies is 1M17.
-
Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Structure: The two-dimensional structures of the this compound derivatives and reference compounds are drawn using chemical drawing software. These are then converted to three-dimensional structures.
-
Ligand Optimization: The energy of the 3D ligand structures is minimized using a suitable force field, such as MMFF94, to obtain the most stable conformation.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Grid Box Definition: A grid box is defined around the active site of the EGFR protein. This box specifies the search space for the ligand binding. The dimensions and coordinates of the grid box are crucial for an accurate simulation.
-
Docking Execution: The prepared ligands are then docked into the defined grid box of the prepared protein structure using the Lamarckian Genetic Algorithm in AutoDock Vina. The program calculates the binding affinity (docking score) for various conformations of the ligand within the active site.
-
Analysis of Results: The results are analyzed to identify the best binding pose for each ligand based on the most negative docking score. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Visualizing the Molecular Landscape
Experimental Workflow
The following diagram illustrates the typical workflow for a molecular docking study of this compound derivatives.
Signaling Pathways
The therapeutic potential of this compound derivatives as anticancer agents lies in their ability to inhibit key signaling pathways that drive tumor growth and proliferation. The primary target identified in recent studies is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR disrupts downstream signaling cascades. Another related and crucial pathway in angiogenesis and cancer is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
EGFR Signaling Pathway
The diagram below outlines the EGFR signaling cascade, which, upon activation, triggers multiple downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. The diagram illustrates how VEGF binding to VEGFR-2 initiates downstream signaling, promoting endothelial cell proliferation and migration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Comparative Guide to the Synthetic Routes of Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The efficient construction of this privileged scaffold is, therefore, a subject of continuous investigation. This guide provides a comparative analysis of the primary synthetic routes to quinazolinones, offering a blend of classical and contemporary methods. We present a side-by-side look at the Niementowski and Griess syntheses, alongside modern metal-catalyzed and organocatalytic approaches, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key quantitative aspects of the major synthetic routes to quinazolinones. It is important to note that yields and reaction times can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.
| Synthetic Route | General Starting Materials | Typical Reaction Conditions | Reaction Time | Yield Range | Key Advantages | Key Disadvantages |
| Niementowski Synthesis (Conventional) | Anthranilic acid, Amide | High temperature (130-200°C) | 4-10 hours | 40-70% | Simple, well-established | Harsh conditions, long reaction times, moderate yields |
| Niementowski Synthesis (Microwave-Assisted) | Anthranilic acid, Amide | Microwave irradiation (60-150W) | 20-40 minutes | 60-90% | Rapid, often higher yields than conventional method | Requires specialized equipment |
| Griess Synthesis | Anthranilic acid, Cyanogen/HCN | Historical method | Not applicable for modern comparison | Not applicable for modern comparison | Historically significant as the first synthesis | Use of extremely toxic and hazardous reagents |
| Copper-Catalyzed Synthesis | 2-Aminobenzamide, Alcohols/Aldehydes | Cu(I) or Cu(II) catalyst, base, oxidant (often air) | 12-24 hours | 70-95% | High yields, good functional group tolerance, milder conditions | Potential for metal contamination in the final product |
| Palladium-Catalyzed Synthesis | 2-Aminobenzamide, Aryl halides, CO | Pd catalyst, ligand, base, CO atmosphere | 12-24 hours | 75-95% | Excellent yields and functional group tolerance, versatile | Expensive catalyst, requires handling of CO gas |
| Organocatalytic Synthesis | Isatoic anhydride, Aldehydes, Amines | Acid or base catalyst (e.g., TFA, DBSA, TEOA) | 1-24 hours | 60-97% | Metal-free, environmentally benign, often mild conditions | Catalyst loading can be high, may have substrate limitations |
Synthetic Pathways: A Visual Overview
The following diagrams illustrate the logical flow of the different synthetic strategies for quinazolinone synthesis.
Detailed Experimental Protocols
Herein, we provide detailed experimental methodologies for key synthetic routes.
Niementowski Synthesis (Microwave-Assisted)
This protocol describes a rapid, microwave-assisted synthesis of a quinazolinone derivative.
Materials:
-
Anthranilic acid derivative (e.g., 2-amino-5-nitrobenzoic acid)
-
Formamide
-
Microwave reactor
Procedure:
-
A mixture of the anthranilic acid derivative (1.0 eq) and an excess of formamide (5-10 eq) is placed in a microwave-safe reaction vessel.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a constant temperature of 150°C (power output of ~60 W) for 20-40 minutes.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of cold water.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Copper-Catalyzed Synthesis from 2-Aminobenzamides and Alcohols
This protocol outlines a copper-catalyzed aerobic oxidative cyclization.
Materials:
-
2-Aminobenzamide derivative
-
Benzyl alcohol derivative
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction tube, add the 2-aminobenzamide derivative (1.0 eq), CuI (10 mol%), and Cs2CO3 (2.0 eq).
-
The tube is evacuated and backfilled with air (or oxygen).
-
Add the benzyl alcohol derivative (1.2 eq) and DMF as the solvent.
-
The reaction mixture is stirred at 80-100°C for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Carbonylative Synthesis
This method describes the synthesis of quinazolinones from 2-aminobenzamides and aryl bromides with the incorporation of carbon monoxide.
Materials:
-
2-Aminobenzamide
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Carbon monoxide (CO) gas
Procedure:
-
A mixture of 2-aminobenzamide (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and K2CO3 (2.0 eq) is placed in a pressure vessel.
-
Toluene is added as the solvent.
-
The vessel is flushed with carbon monoxide and then pressurized with CO (typically 10-20 bar).
-
The reaction mixture is heated at 120°C for 12-24 hours with vigorous stirring.
-
After cooling to room temperature, the pressure is carefully released in a fume hood.
-
The reaction mixture is filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography to afford the desired quinazolinone.[2]
Organocatalytic Three-Component Synthesis
This protocol details a metal-free, acid-catalyzed synthesis of 2,3-disubstituted quinazolinones.
Materials:
-
Isatoic anhydride
-
Aldehyde
-
Primary amine
-
Dodecylbenzene sulfonic acid (DBSA)
-
Water
Procedure:
-
A mixture of isatoic anhydride (1.0 eq), the aldehyde (1.0 eq), the primary amine (1.0 eq), and DBSA (10 mol%) in water is prepared in a round-bottom flask.[3]
-
The mixture is subjected to ultrasound irradiation at room temperature for 1-2 hours or stirred at a slightly elevated temperature (e.g., 60°C) for a few hours.[3]
-
The reaction is monitored by TLC.
-
Upon completion, the precipitated solid product is collected by filtration.
-
The solid is washed with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is dried under vacuum. Recrystallization may be performed if further purification is needed.
Logical Relationships and Mechanistic Considerations
The synthesis of quinazolinones, regardless of the specific route, generally involves two key transformations: the formation of an N-acylanthranilamide or a related intermediate, followed by cyclization.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-nitroquinazolin-4(3H)-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides crucial, immediate safety and logistical information for the proper disposal of 6-nitroquinazolin-4(3H)-one, a compound that necessitates careful handling due to its potential hazards. Adherence to these protocols is paramount for personnel safety and environmental stewardship.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance. Based on available safety data sheets, it presents several potential hazards. Therefore, treating this compound and any materials contaminated with it as hazardous waste is mandatory.
Hazard Profile of this compound:
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301+P317: IF SWALLOWED: Get medical help. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
This data is compiled from available safety information for this compound.[1] Always refer to the specific Safety Data Sheet (SDS) for the material you are handling.
Operational Plan for Waste Management
The universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3] All materials contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.[2]
2. Waste Segregation and Containerization: Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[2]
-
Contaminated Materials: Any items such as pipette tips, gloves, and vials that have come into contact with this compound must also be disposed of as hazardous waste in the designated solid waste container.[3]
3. Labeling of Hazardous Waste Containers: Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. Each container must be clearly labeled with:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
The date when waste was first added to the container (accumulation start date).[2]
4. Storage of Hazardous Waste: Designated storage areas for hazardous waste are crucial for maintaining a safe laboratory environment.
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[4][5]
-
The storage area should be at or near the point of generation.[5]
-
Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents.[6][7]
-
Secondary containment must be used for liquid hazardous waste to prevent the spread of material in case of a leak.[6][7][8]
5. Arranging for Disposal: The final step is to coordinate with the appropriate personnel for the removal and disposal of the hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup of the waste.[2][3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[2]
-
The preferred method of disposal for organic compounds of this nature is typically incineration by a licensed facility.[3][9]
Important Considerations:
-
Waste Minimization: Whenever possible, practices should be adopted to minimize the generation of chemical waste. This includes ordering only the necessary quantities of chemicals and reducing the scale of experiments.[5]
-
Empty Containers: Empty containers of this compound may need to be triple-rinsed with a suitable solvent before being disposed of as non-hazardous waste. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2][7] Always check with your institution's EHS for specific guidance on container disposal.
-
Spill Cleanup: Any materials used to clean up a spill of this compound must also be treated as hazardous waste.[6][7][8]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. danthelabsafetyman.com [danthelabsafetyman.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. capotchem.com [capotchem.com]
Standard Operating Procedure: Handling and Disposal of 6-Nitroquinazolin-4(3H)-one
This document provides essential safety and logistical guidance for the handling and disposal of 6-nitroquinazolin-4(3H)-one in a laboratory setting. All personnel must review and understand this information before working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness) | Prevents skin contact with the chemical. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Body Protection | A certified professional lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is required. | Prevents inhalation of dust or vapors. |
Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure you are wearing all required PPE as specified in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
If an SDS for a similar compound is available, review it for any specific handling instructions.
-
-
Handling:
-
Perform all manipulations of solid this compound, including weighing, within the fume hood to prevent inhalation of dust.
-
When dissolving the compound or using it in a reaction, add it slowly to the solvent or reaction mixture to control any potential exothermic processes.
-
Use appropriate glassware for all transfers to minimize the risk of spills.
-
-
Cleanup:
-
Decontaminate all work surfaces with an appropriate solvent and then soap and water.
-
Dispose of all waste as outlined in the disposal plan (Section 3).
-
Remove PPE in the correct order (gloves last) to avoid contaminating your skin.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with safety regulations.
Disposal Workflow
Caption: Decision-making workflow for the disposal of this compound waste.
Disposal Procedures:
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in a designated solid chemical waste container.
-
Label the container clearly with the chemical name and any known hazards.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound in a designated liquid chemical waste container.
-
Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
-
Clearly label the container with the full chemical names of all contents.
-
-
Contaminated Materials:
-
Heavily contaminated items such as gloves, weigh boats, and paper towels should be placed in the solid chemical waste container.
-
Lightly contaminated items may be disposed of in the regular solid waste bin, depending on institutional policy. When in doubt, treat as chemical waste.
-
-
Storage and Pickup:
-
Store all waste containers in a designated satellite accumulation area.
-
Ensure containers are properly sealed.
-
Follow your institution's procedures for arranging waste pickup by the Environmental Health and Safety department.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
